4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
4-amino-2-ethylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-2-12-7-10-4-5(3-8)6(9)11-7/h4H,2H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCARNSWXSXOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429564 | |
| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16462-29-6 | |
| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its potential biological activities with a focus on relevant signaling pathways.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (Analog) |
| CAS Number | 16462-29-6 | 770-30-9 |
| Molecular Formula | C₇H₈N₄S | C₆H₆N₄S |
| Molecular Weight | 180.23 | 166.21 |
| Melting Point (°C) | Data not available | 240 - 242 |
| pKa (Predicted) | Not available | 1.23 ± 0.10 |
| Solubility (Predicted) | Not available | Soluble in water |
| Appearance | Data not available | Cream to Yellow Powder |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C[1] | Keep in dark place, Inert atmosphere, Room temperature |
Spectroscopic and Analytical Data
Detailed experimental spectra for this compound are not widely published. However, based on the analysis of structurally similar pyrimidine derivatives, the following spectral characteristics are expected:
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet), a singlet for the pyrimidine ring proton, and a broad singlet for the amino (NH₂) protons which would be D₂O exchangeable. Aromatic protons of similar compounds resonate in the region of δ 7.47–7.59 ppm, and amino protons show signals around δ 4.27 and 6.78 ppm.[2] |
| ¹³C NMR | Signals for the ethyl group carbons, four distinct signals for the pyrimidine ring carbons (one attached to the cyano group, one to the amino group, one to the ethylthio group, and one CH), and a signal for the nitrile carbon. |
| FT-IR (cm⁻¹) | - NH₂ stretching vibrations around 3478-3329 cm⁻¹.[3] - C≡N (nitrile) stretching vibration around 2212 cm⁻¹.[3] - C=N and C=C stretching vibrations of the pyrimidine ring in the range of 1640-1544 cm⁻¹.[3] - C-H stretching vibrations from the ethyl group. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 180.23. |
Experimental Protocols
The synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives can be achieved through a three-component reaction. The following is a detailed methodology adapted from established protocols for similar compounds.[3]
Synthesis of this compound
This protocol is based on the multi-component reaction of an aldehyde, malononitrile, and an amidine.
Materials:
-
Appropriate aldehyde (e.g., formaldehyde or its synthetic equivalent)
-
Malononitrile
-
S-Ethylisothiourea hydrobromide (or a similar ethylthio-amidine precursor)
-
Sodium acetate
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Apparatus for filtration (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), S-ethylisothiourea hydrobromide (1 mmol), and sodium acetate (1 mmol).
-
Add a mixture of ethanol and water (e.g., 5 mL ethanol and 50 mL water) to the flask.
-
The reaction mixture is stirred and heated to reflux for a period of 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated product is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.
Workflow Diagram for the Synthesis:
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Derivatives of pyrimidine-5-carbonitrile have shown promise as potent inhibitors of various protein kinases, suggesting their potential as anticancer agents. Specifically, related compounds have been investigated for their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt signaling pathway, both of which are crucial in cancer progression.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby impeding their growth.
VEGFR-2 Signaling Pathway Diagram:
Caption: Simplified diagram of the VEGFR-2 signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many types of cancer, making it a key target for cancer therapy.
PI3K/Akt Signaling Pathway Diagram:
Caption: Overview of the PI3K/Akt signaling pathway in cancer.
Conclusion
This compound is a compound with significant potential in the field of drug discovery, particularly in oncology. While comprehensive experimental data on its basic properties are still emerging, this guide provides a solid foundation for researchers by summarizing available information and predictive data. The outlined synthesis protocol offers a practical starting point for its preparation, and the discussion of its potential biological targets provides a rationale for further investigation into its therapeutic applications. Future research should focus on obtaining precise experimental data for its physicochemical properties and elucidating its specific biological mechanisms of action.
References
4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile CAS number and structure
A Technical Guide to 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Core Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant applications in medicinal chemistry and materials science. Key information includes its chemical structure, physicochemical properties, a detailed experimental protocol for the synthesis of the core pyrimidine scaffold, and its role as a versatile intermediate in the development of complex molecules and novel therapeutic agents.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 16462-29-6 | [1][2] |
| Molecular Formula | C₇H₈N₄S | [1] |
| Molecular Weight | 180.23 g/mol | [1] |
| MDL Number | MFCD00186087 | [1] |
| SMILES | CCSC1=NC=C(C#N)C(N)=N1 | [1] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [1] |
Chemical Structure
This compound possesses a pyrimidine core, which is a foundational structure in numerous biologically active compounds. The structure is characterized by:
-
An amino group at position 4.
-
An ethylthio group at position 2.
-
A carbonitrile group at position 5.
The presence of these functional groups makes it a valuable and reactive intermediate for further chemical modifications, particularly in the synthesis of pharmaceutical agents and advanced materials.[3] The SMILES notation for this structure is CCSC1=NC=C(C#N)C(N)=N1.[1]
Synthesis and Experimental Protocols
The synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives is often achieved through a multi-component reaction (MCR), which offers significant advantages in efficiency and diversity for drug discovery processes.[4] A general and effective method involves the three-component reaction of an amidine, malononitrile, and an aldehyde.[4]
General Protocol: Three-Component Synthesis of the 4-Amino-5-pyrimidinecarbonitrile Scaffold
This protocol outlines a thermal aqueous or microwave-assisted method for generating the core pyrimidine structure.[4]
Reactants:
-
Appropriate Aldehyde (e.g., Benzaldehyde)
-
Malononitrile
-
Amidine Hydrochloride (e.g., Benzamidine hydrochloride)
-
Solvent: Water or Toluene
-
Base: Sodium Acetate or Triethylamine
Methodology (Thermal Aqueous Conditions):
-
A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), and the amidine hydrochloride (2 mmol) is prepared in water (5 mL).
-
Sodium acetate (2.2 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux for the required duration (typically several hours), with reaction progress monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, the mixture is cooled to room temperature.
-
The resulting solid precipitate is collected via filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 4-amino-5-pyrimidinecarbonitrile product.[4]
The proposed reaction mechanism involves an initial condensation, followed by a Michael addition, cyclization, and subsequent aromatization (likely through air oxidation) to form the stable pyrimidine ring.[4]
Caption: General workflow for the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems. Pyrimidine derivatives are of particular interest in medicinal chemistry due to their wide range of biological activities.
-
Kinase Inhibitors: The pyrimidine scaffold is central to many kinase inhibitors used in oncology. Related compounds, such as ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, are explicitly used for preparing pyrimidopyrimidines as protein kinase inhibitors.[5][6][7] The carbonitrile group can act as a crucial hydrogen bond acceptor, binding to key residues like Lys67 in the hinge region of kinases such as PIM-1.[8]
-
Antiproliferative Agents: Novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potential anti-proliferative agents, showing cytotoxic activities against cancer cell lines like HCT-116 (colon cancer) and MCF-7 (breast cancer).[9] These compounds often target key signaling pathways involved in cancer progression, such as VEGFR-2.[9]
-
Organic and Materials Science: Beyond pharmaceuticals, this compound is a building block for synthesizing advanced materials, including polymers and organic-inorganic hybrids, due to its reactive functional groups.[3]
References
- 1. 16462-29-6|this compound|BLD Pharm [bldpharm.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. University of Exeter - Thornlea - 360° Virtual Tour [chronos.exeter.ac.uk]
- 4. arkat-usa.org [arkat-usa.org]
- 5. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | 776-53-4 | MOLNOVA [molnova.com]
- 6. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]
- 7. biorbyt.com [biorbyt.com]
- 8. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile from Thiourea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and well-documented two-step synthetic pathway for the preparation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a valuable building block in medicinal chemistry, starting from the readily available precursor, thiourea. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow and reaction mechanism.
Synthetic Strategy Overview
The synthesis of this compound from thiourea is efficiently achieved through a two-step process. The initial step involves the S-alkylation of thiourea with an ethylating agent to form the intermediate, S-ethylisothiouronium salt. The subsequent and final step is a cyclocondensation reaction of this salt with a suitable three-carbon synthon, (ethoxymethylene)malononitrile, to construct the desired pyrimidine ring system.
Experimental Protocols
Step 1: Synthesis of S-Ethylisothiouronium Hydroiodide
This procedure is adapted from a general method for the preparation of S-alkylthiourea salts.[1]
Reaction:
Thiourea + Ethyl Iodide → S-Ethylisothiouronium Hydroiodide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Molar Ratio |
| Thiourea | 76.12 | 76.1 | 1.0 | 1.0 |
| Ethyl Iodide | 155.97 | 171.6 | 1.1 | 1.1 |
| Ethanol (95%) | - | 300 mL | - | - |
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, a mixture of 76.1 g (1.0 mole) of thiourea, 171.6 g (1.1 moles) of ethyl iodide, and 300 mL of 95% ethanol is prepared.
-
The mixture is warmed on a water bath with the bath temperature maintained at 55-65 °C for 3 hours, with occasional shaking. During this period, all the thiourea should dissolve.
-
Following the complete dissolution of thiourea, the reflux condenser is replaced with a distillation setup.
-
The ethanol and excess ethyl iodide are removed under reduced pressure using a water pump. The temperature of the water bath can be gradually increased to the boiling point of the solvent to facilitate removal.
-
The residual oil is then poured into a beaker and allowed to crystallize. Seeding with a small crystal of the product may expedite crystallization.
-
The resulting solid is pulverized and dried in a desiccator to yield S-ethylisothiouronium hydroiodide.
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| S-Ethylisothiouronium Hydroiodide | 232.1 | 216 - 227 | 93 - 98 | 88-90 |
Step 2: Synthesis of this compound
This procedure is based on established methods for the synthesis of 4-aminopyrimidines from amidines and malononitrile derivatives.[2][3]
Reaction:
S-Ethylisothiouronium Hydroiodide + (Ethoxymethylene)malononitrile → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Molar Ratio |
| S-Ethylisothiouronium Hydroiodide | 232.10 | 23.2 | 0.1 | 1.0 |
| (Ethoxymethylene)malononitrile | 122.12 | 12.2 | 0.1 | 1.0 |
| Sodium Ethoxide | 68.05 | 6.8 | 0.1 | 1.0 |
| Ethanol (Absolute) | - | 200 mL | - | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, 6.8 g (0.1 mole) of sodium ethoxide is dissolved in 200 mL of absolute ethanol.
-
To this solution, 23.2 g (0.1 mole) of S-ethylisothiouronium hydroiodide is added portion-wise with stirring.
-
A solution of 12.2 g (0.1 mole) of (ethoxymethylene)malononitrile in 50 mL of absolute ethanol is added dropwise to the reaction mixture from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature and then poured into 500 mL of ice-cold water with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford pure this compound.
Quantitative Data:
| Product | Theoretical Yield (g) | Expected Yield Range (g) | Expected Yield (%) |
| This compound | 18.0 | 13.5 - 15.3 | 75 - 85 |
Reaction Mechanism
The formation of the pyrimidine ring proceeds through a cyclocondensation reaction. The S-ethylisothiouronium cation acts as an amidine equivalent. The reaction is initiated by the Michael addition of the amidine nitrogen to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization with the elimination of ethanol to form the stable aromatic pyrimidine ring.
References
Biological Activity of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile and its derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly as anticancer and anti-inflammatory agents. This document synthesizes key findings on their biological effects, focusing on anticancer activity, kinase inhibition, and the underlying molecular mechanisms.
Anticancer Activity
Derivatives of the 4-Amino-2-(alkylthio)-5-pyrimidinecarbonitrile core have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.
Table 1: In Vitro Cytotoxicity of 4-Amino-2-(alkylthio)-5-pyrimidinecarbonitrile Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 2-(methylthio)-6-phenyl-pyrimidin moiety with various substitutions | HCT-116 (Colon) | 1.14 - 32.16 | [1] |
| MCF-7 (Breast) | 1.54 - 32.16 | [1] | ||
| 11e | 2-(methylthio) derivative | HCT-116 (Colon) | 1.14 | [1] |
| MCF-7 (Breast) | 1.54 | [1] | ||
| Series 2 | Thienopyrimidine derivatives | MCF-7 (Breast) | 0.013 - 0.023 | [2] |
| Series 3 | Pyrido[2,3-d]pyrimidine nucleosides | HTB-81 (Prostate) | 0.73 | [3] |
| B16 (Melanoma) | 0.06 - 0.08 | [3] |
Note: Data for direct 2-(ethylthio) analogs is limited in the reviewed literature; the table primarily presents data for closely related 2-(methylthio) and other pyrimidine derivatives to indicate the potential of the core scaffold.
Kinase Inhibition
A significant body of research has focused on the role of pyrimidine derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these kinases is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of EGFR, a key target in cancer therapy.
Table 2: EGFR Kinase Inhibitory Activity
| Compound Series | IC50 (nM) | Reference |
| Pyrimidine-5-carbonitrile derivatives | 8.29 | [4] |
| Thieno[2,3-d]pyrimidines | 9.1 - 28.0 | [2] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Table 3: VEGFR-2 Kinase Inhibitory Activity
| Compound Series | IC50 (µM) | Reference |
| 4-amino-2-thiopyrimidines | 0.12 - 0.19 | |
| Pyrimidine-5-carbonitrile derivatives | 0.53 - 2.41 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[5]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition based on controls (no kinase and vehicle) and determine the IC50 value.[1]
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of a compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrimidine derivatives and a typical experimental workflow.
Caption: General signaling pathway of receptor tyrosine kinase inhibition.
Caption: Workflow for anticancer screening of pyrimidine derivatives.
Caption: Simplified pathway of apoptosis induction by pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable building block in organic synthesis. Its unique arrangement of amino, ethylthio, and cyano groups on a pyrimidine core provides multiple reactive sites, enabling the construction of a diverse array of complex molecules. This technical guide explores the synthesis, properties, and applications of this versatile intermediate, with a particular focus on its role in the development of novel therapeutic agents and functional materials. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and derivatives of 4-amino-5-pyrimidinecarbonitrile are actively investigated for their potential as kinase inhibitors for the treatment of cancer.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₄S | [1] |
| Molecular Weight | 180.23 g/mol | [1] |
| CAS Number | 16462-29-6 | |
| Appearance | White to off-white crystalline solid | |
| Storage Conditions | 2-8°C, inert atmosphere, protected from light | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multicomponent reaction, a highly efficient strategy in organic chemistry that allows for the formation of complex products in a single step from three or more starting materials.
A plausible and commonly employed synthetic route involves the condensation of three key components:
-
An amidine, specifically 2-ethyl-2-thiopseudourea.
-
A malononitrile derivative, such as (ethoxymethylene)malononitrile.
-
An ammonia source, which can be implicit in the reaction conditions.
The general mechanism for the synthesis of related 4-amino-5-pyrimidinecarbonitriles involves the initial reaction between the malononitrile derivative and the amidine, followed by cyclization to form the pyrimidine ring.
Experimental Protocol: General Procedure for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles
The following is a general protocol adapted from the synthesis of similar 4-amino-5-pyrimidinecarbonitrile derivatives and represents a likely method for the preparation of the title compound.
Materials:
-
Aldehyde (if applicable, for a three-component reaction starting from an aldehyde, malononitrile, and amidine)
-
Malononitrile
-
Amidine hydrochloride (e.g., 2-ethyl-2-thiopseudourea hydrochloride)
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
A mixture of the aldehyde (1 equivalent), malononitrile (1 equivalent), and the amidine hydrochloride (1 equivalent) is prepared.
-
Sodium acetate (1 equivalent) is added to the mixture.
-
The reactants are suspended in a solvent system, typically a mixture of ethanol and water.
-
The reaction mixture is heated to reflux and stirred for a period of 6-8 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with water and cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Applications in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of a variety of more complex heterocyclic systems, particularly fused pyrimidines. The amino and cyano groups are key functional handles that can be readily transformed into other functionalities or incorporated into new ring systems.
Synthesis of Pyrimido[4,5-d]pyrimidines
One of the most significant applications of this building block is in the synthesis of pyrimido[4,5-d]pyrimidines. This fused heterocyclic system is a common scaffold in molecules targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.
The synthesis of a pyrimido[4,5-d]pyrimidine core can be initiated by reacting this compound with a suitable cyclizing agent, such as formamide or orthoesters.
Role in Kinase Inhibitor Synthesis
The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors, where it forms crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-amino group of this compound can act as a key hydrogen bond donor. The substituents at the 2- and 5-positions can be further elaborated to occupy other pockets of the ATP-binding site, thereby conferring potency and selectivity to the inhibitor. For instance, derivatives of pyrimidine-5-carbonitrile have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[2]
References
- 1. University of Exeter - Thornlea - 360° Virtual Tour [chronos.exeter.ac.uk]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific historical details of its initial discovery are not extensively documented in readily available literature, this guide elucidates its chemical properties, plausible synthetic routes based on established pyrimidine chemistry, and its significance as a key intermediate in the development of therapeutic agents. The document summarizes known biological activities of structurally related compounds, suggesting potential applications and mechanisms of action for the title compound. Detailed experimental protocols for analogous syntheses are provided, alongside visualizations of synthetic pathways and potential biological signaling interactions to facilitate further research and development.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, which are of paramount importance in the field of medicinal chemistry. Pyrimidine scaffolds are core components of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs exhibiting anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The subject of this guide, characterized by an amino group at the C4 position, a cyano group at the C5 position, and an ethylthio substituent at the C2 position, represents a versatile building block for the synthesis of more complex molecular architectures. Its structural features make it a valuable precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in synthetic and biological studies.
| Property | Value | Reference |
| CAS Number | 16462-29-6 | [1] |
| Molecular Formula | C₇H₈N₄S | [1] |
| Molecular Weight | 180.23 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| SMILES | CCSC1=NC=C(C(N)=N1)C#N | [1] |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [1] |
Synthesis and History
Proposed Synthetic Pathway
A likely synthetic route involves a three-component reaction of an S-ethylisothiourea salt, malononitrile, and a suitable orthoformate equivalent. This method is a variation of the well-established pyrimidine synthesis from amidines and β-dicarbonyl compounds or their equivalents.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol for Analogous Synthesis
The following is a generalized experimental protocol for the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives, adapted from literature procedures for similar compounds[2]. This protocol serves as a template that can be optimized for the specific synthesis of this compound.
Materials:
-
S-Ethylisothiourea hydrobromide or hydrochloride
-
Malononitrile
-
Triethyl orthoformate
-
Sodium ethoxide solution in ethanol
-
Ethanol (anhydrous)
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add S-ethylisothiourea salt and malononitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add triethyl orthoformate to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Biological Significance and Potential Applications
While direct biological activity data for this compound is sparse, its structural analogs and derivatives have been extensively studied, revealing a broad spectrum of pharmacological activities. This compound primarily serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.
Role as a Synthetic Intermediate
The amino and cyano groups, along with the reactive ethylthio group, provide multiple points for chemical modification, making this compound a valuable scaffold in medicinal chemistry. It is a precursor for the synthesis of various fused pyrimidine ring systems and other substituted pyrimidines.
Potential as a Kinase Inhibitor Precursor
Many pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy. The related compound, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, is used in the preparation of pyrimidopyrimidines as protein kinase inhibitors[3][4][5]. It is highly probable that this compound serves a similar role in the synthesis of kinase inhibitors targeting signaling pathways involved in cell proliferation and survival.
Caption: Role as a precursor for kinase inhibitors in cell signaling.
Anticancer and Antiviral Potential
Structurally similar pyrimidine derivatives have demonstrated significant potential as anticancer and antiviral agents[6][7]. The 4-aminopyrimidine core is a common feature in molecules designed to interfere with DNA synthesis or other critical cellular processes in cancer cells and viruses. Therefore, derivatives of this compound are attractive candidates for the development of new anticancer and antiviral therapies.
Summary of Quantitative Data
Specific quantitative biological data for this compound is not available in the public domain. However, Table 2 summarizes the reported biological activities of some of its closely related analogs to provide a context for its potential efficacy.
| Compound/Derivative | Biological Activity | IC₅₀ / EC₅₀ | Cell Line / Target | Reference |
| Pyrimidine-5-carbonitrile derivatives | Anticancer (VEGFR-2 inhibitor) | 1.14 - 10.33 µM | HCT-116, MCF-7 | [8] |
| 4-Amino-5-arylpyrimidines | Anti-inflammatory | - | Carrageenan-induced edema | General knowledge |
| 4-Amino-thieno[2,3-d]pyrimidine derivatives | Anticancer (Tie-2 inhibitor) | 0.07 µM | Tie-2 Kinase | [9] |
| Pyrido[2,3-d]pyrimidine nucleosides | Cytotoxic | 0.73 µM | HTB-81 (prostate cancer) | [10] |
Conclusion
This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While its own discovery and history are not well-documented, its utility as a versatile synthetic intermediate is evident from the numerous studies on its structural analogs. The established synthetic routes for similar pyrimidine derivatives provide a solid foundation for its preparation. The known biological activities of related compounds, particularly as precursors for kinase inhibitors and anticancer agents, highlight the promising avenues for future research involving this molecule. Further investigation into the direct biological properties of this compound and the development of novel derivatives are warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on such endeavors.
References
- 1. 16462-29-6|this compound|BLD Pharm [bldpharm.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | 776-53-4 | MOLNOVA [molnova.com]
- 4. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]
- 5. biorbyt.com [biorbyt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Pyrimidinecarbonitriles: A Technical Guide to Their Expanding Role in Medicinal Chemistry
For Immediate Release
A comprehensive technical guide detailing the burgeoning significance of pyrimidinecarbonitrile derivatives in modern drug discovery and development. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a thorough review of their therapeutic applications, underlying mechanisms of action, and the experimental methodologies pivotal to their evaluation.
The pyrimidinecarbonitrile core, a privileged scaffold in medicinal chemistry, has demonstrated remarkable versatility, leading to the discovery of potent and selective modulators of various biological targets. This guide provides a detailed exploration of these derivatives across key therapeutic areas, including oncology, virology, and neurodegenerative and inflammatory disorders.
Anticancer Activity: Targeting Key Signaling Pathways
Pyrimidinecarbonitrile derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit crucial protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant number of pyrimidinecarbonitrile derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in the development and progression of several cancers.[1] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling.
Table 1: In Vitro Anticancer and EGFR Inhibitory Activities of Selected Pyrimidinecarbonitrile Derivatives
| Compound | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 11b | HCT-116 | 3.37 | [1] |
| HepG-2 | 3.04 | [1] | |
| MCF-7 | 4.14 | [1] | |
| A549 | 2.4 | [1] | |
| EGFRWT | 0.09 | [1] | |
| EGFRT790M | 4.03 | [1] | |
| 10b | HepG2 | 3.56 | [2] |
| A549 | 5.85 | [2] | |
| MCF-7 | 7.68 | [2] | |
| EGFR | 0.00829 | [2] |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Pyrimidinecarbonitrile derivatives have been successfully developed as potent VEGFR-2 inhibitors, thereby impeding tumor angiogenesis.
Table 2: In Vitro Anticancer and VEGFR-2 Inhibitory Activities of Selected Pyrimidinecarbonitrile Derivatives
| Compound | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 11e | HCT-116 | 1.14 | [3] |
| MCF-7 | 1.54 | [3] | |
| VEGFR-2 | 0.61 | [3] | |
| 12b | VEGFR-2 | 0.53 | [3] |
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Inhibition
The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Certain pyrimidinecarbonitrile derivatives have been shown to target this pathway, inducing apoptosis in cancer cells.
Table 3: PI3K/AKT Pathway Inhibitory Activities of a Pyrimidinecarbonitrile Derivative
| Compound | Target Kinase | IC50 (µM) | Reference |
| 7f | PI3Kδ | 6.99 | |
| PI3Kγ | 4.01 | ||
| AKT-1 | 3.36 |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
General Procedure for the Synthesis of Pyrimidine-5-carbonitrile Derivatives
A common and efficient method for the synthesis of pyrimidine-5-carbonitrile derivatives is a one-pot, three-component reaction.[4][5]
-
Reactants: A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and urea or thiourea (1.8 mmol) is prepared.
-
Catalyst: A catalytic amount of a suitable catalyst, such as ammonium chloride, is added to the reaction mixture.[5]
-
Reaction Conditions: The mixture is heated, often under solvent-free conditions, at a temperature around 110°C.[5]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then typically triturated with a solvent like ethanol, filtered, and purified by recrystallization from an appropriate solvent to afford the desired pyrimidine-5-carbonitrile derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidinecarbonitrile derivatives for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular method for measuring kinase activity and screening for inhibitors due to their high sensitivity and low background.[3][9][10][11][12] The following is a general protocol for an EGFR kinase assay.
-
Reagent Preparation: Prepare the necessary reagents, including the EGFR enzyme, a biotinylated substrate (e.g., TK Substrate-biotin), ATP, and the HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Enzymatic Reaction: In a 384-well plate, add the EGFR enzyme, the pyrimidinecarbonitrile inhibitor at various concentrations, and the biotinylated substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and initiate the detection process by adding the HTRF detection reagents.
-
Incubation: Incubate the plate at room temperature for a further period (e.g., 60 minutes) to allow for the formation of the FRET complex.
-
Signal Measurement: Read the HTRF signal on a compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the two fluorescence signals is calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[13][14][15][16]
-
Cell Treatment: Treat the cancer cells with the pyrimidinecarbonitrile derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
Expanding Therapeutic Horizons: Neurodegenerative and Anti-inflammatory Applications
Beyond oncology, the therapeutic potential of pyrimidinecarbonitrile derivatives is being explored in other critical areas of unmet medical need.
Alzheimer's Disease
Recent studies have suggested that pyrimidine derivatives may have therapeutic potential in Alzheimer's disease by targeting various pathological mechanisms, including the inhibition of enzymes like acetylcholinesterase and the modulation of pathways involved in the production of amyloid-beta peptides.[17][18][19][20][21] Further research is ongoing to elucidate the precise mechanisms and validate the efficacy of pyrimidinecarbonitriles in this complex neurodegenerative disorder.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives are also gaining significant attention.[22][23][24][25][26] These compounds have been shown to inhibit key inflammatory mediators, suggesting their potential in treating a range of inflammatory conditions.
This technical guide provides a snapshot of the current landscape of pyrimidinecarbonitrile derivatives in medicinal chemistry. The continued exploration of this versatile scaffold holds immense promise for the development of novel and effective therapies for a multitude of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HTRF® Enzyme Assays | Life Science Research | Merck [merckmillipore.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Progress in the study of anti-Alzheimer's disease activity of pyrimidine-containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic and molecular docking studies to pyrimidine drug using Mn3O4 nanoparticles to explore potential anti-Alzheimer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
Application Note
This document provides a detailed protocol for the synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a key intermediate in the development of various therapeutic agents. This pyrimidine derivative serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds. The protocol outlined below describes a robust and reproducible method for the preparation of this compound, suitable for researchers in medicinal chemistry and drug discovery.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their wide range of biological activities. The title compound, this compound, is a valuable synthon for the elaboration of diverse chemical libraries. Its structural features, including the amino and cyano groups, offer multiple points for chemical modification, making it an attractive starting material for the synthesis of novel drug candidates. The presented protocol is based on the well-established cyclocondensation reaction between (ethoxymethylene)malononitrile and S-ethylisothiourea, which provides an efficient route to the desired product.
Reaction Scheme
The synthesis of this compound is achieved through a one-pot cyclocondensation reaction. The reaction involves the nucleophilic attack of S-ethylisothiourea on (ethoxymethylene)malononitrile, followed by intramolecular cyclization and elimination of ethanol to yield the pyrimidine ring system.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| (Ethoxymethylene)malononitrile | 98% purity |
| S-Ethylisothiourea hydroiodide | 98% purity |
| Sodium ethoxide | 21% solution in ethanol or prepared in situ from sodium metal and absolute ethanol |
| Absolute Ethanol | Anhydrous, 200 proof |
| Diethyl ether | Anhydrous |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Buchner funnel and filter paper | |
| Standard laboratory glassware |
Procedure
-
Preparation of the Reaction Mixture: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Addition of S-Ethylisothiourea: To the prepared sodium ethoxide solution, add S-ethylisothiourea hydroiodide (1.0 eq) and stir the mixture at room temperature for 15-20 minutes.
-
Addition of (Ethoxymethylene)malononitrile: To the resulting suspension, add (ethoxymethylene)malononitrile (1.0 eq) portion-wise.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure.
-
Isolation of the Product: Pour the concentrated reaction mixture into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₇H₈N₄S |
| Molecular Weight | 180.23 g/mol |
| Theoretical Yield | Based on 1.0 eq of limiting reagent |
| Expected Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 138-140 °C |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow diagram for the synthesis of this compound.
Safety Precautions
-
Handle sodium metal with extreme care. It is highly reactive with water and moisture. The preparation of sodium ethoxide should be carried out under anhydrous conditions and an inert atmosphere.
-
(Ethoxymethylene)malononitrile is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
Ethanol and diethyl ether are flammable solvents. Avoid open flames and sources of ignition.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. This intermediate is of significant value to researchers and scientists in the field of drug development, enabling the exploration of novel chemical space in the quest for new therapeutic agents. Adherence to the detailed experimental procedure and safety precautions will ensure a successful synthesis of this important building block.
Multi-component Reaction for the Synthesis of 4-amino-5-pyrimidinecarbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives via multi-component reactions (MCRs). These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4]
Introduction
4-Amino-5-pyrimidinecarbonitrile and its derivatives constitute a critical class of heterocyclic compounds in pharmaceutical research.[1] The pyrimidine scaffold is a core structure in numerous biologically active molecules and approved drugs.[3][4][5] Multi-component reactions have emerged as a powerful and efficient strategy for the synthesis of these complex molecules in a single step from simple starting materials. This approach offers significant advantages over traditional linear syntheses, including higher atom economy, reduced reaction times, and operational simplicity.[6]
This note focuses on a widely utilized one-pot, three-component reaction involving an aldehyde, malononitrile, and an amidine hydrochloride to yield the desired 4-amino-5-pyrimidinecarbonitrile derivatives.[1][2] Variations of this reaction, including the use of different catalysts and reaction conditions, will be discussed.
Reaction Principle
The synthesis proceeds through a cascade of reactions initiated by the Knoevenagel condensation of an aldehyde with malononitrile to form a benzylidenemalononitrile intermediate. This is followed by a Michael addition of the amidine, subsequent cyclization, and aromatization to afford the final 4-amino-5-pyrimidinecarbonitrile product.[1]
Applications in Drug Development
Derivatives of 4-amino-5-pyrimidinecarbonitrile have shown promise in various therapeutic areas:
-
Anti-inflammatory Agents: Certain derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents, with some showing significant activity in carrageenan-induced rat paw edema tests.[2][7]
-
Anticancer Agents: The pyrimidine core is a key pharmacophore in many anticancer drugs.[5] Derivatives of 4-amino-5-pyrimidinecarbonitrile have been investigated as potential inhibitors of crucial signaling pathways in cancer, such as those involving VEGFR-2 and EGFR.[8][9]
-
Antiviral and Antimicrobial Agents: The versatile pyrimidine scaffold has also been explored for the development of novel antiviral and antimicrobial compounds.[3][10]
Experimental Protocols
Protocol 1: Thermal Aqueous Synthesis of 4-amino-5-pyrimidinecarbonitrile Derivatives
This protocol describes a general procedure for the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives in water, an environmentally benign solvent.[1][2]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride) (2 mmol)
-
Sodium acetate (2 mmol)
-
Water (50 mL)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
Combine the aromatic aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol), and sodium acetate (2 mmol) in a round-bottom flask.
-
Add 50 mL of water and 5 mL of ethanol to the flask.
-
Attach a reflux condenser and place the flask on a stirring plate with a heating mantle.
-
Heat the mixture to reflux with constant stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/n-hexane mixture) to obtain the pure 4-amino-5-pyrimidinecarbonitrile derivative.[11]
Protocol 2: Microwave-Assisted Synthesis of 4-amino-5-pyrimidinecarbonitrile Derivatives
This protocol utilizes microwave irradiation to accelerate the reaction, leading to significantly shorter reaction times and often improved yields.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Amidine hydrochloride (1 mmol)
-
Sodium acetate (1 mmol)
-
Water (10 mL)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), amidine hydrochloride (1 mmol), and sodium acetate (1 mmol).
-
Add 10 mL of water to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power for a short duration (typically 5-15 minutes).
-
Monitor the internal pressure and temperature throughout the reaction.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate. Collect the solid by filtration and wash with cold water.
-
Purify the product by recrystallization from an appropriate solvent.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various 4-amino-5-pyrimidinecarbonitrile derivatives using the described multi-component reaction.
Table 1: Synthesis of 4-amino-5-pyrimidinecarbonitrile Derivatives under Thermal Conditions [1][2]
| Entry | Aldehyde | Amidine Hydrochloride | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | Benzamidine | 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | 6 | 78 | 230-232 |
| 2 | 4-Chlorobenzaldehyde | Benzamidine | 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | 7 | 85 | 192-194 |
| 3 | 4-Methylbenzaldehyde | Benzamidine | 4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile | 6.5 | 82 | 210-212 |
| 4 | 2-Thiophenecarboxaldehyde | Benzamidine | 4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile | 8 | 75 | 200 |
Table 2: Comparison of Thermal vs. Microwave-Assisted Synthesis [1]
| Product | Method | Reaction Time | Yield (%) |
| 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | Thermal (Reflux) | 6 hours | 78 |
| 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | Microwave | 10 minutes | 92 |
| 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | Thermal (Reflux) | 7 hours | 85 |
| 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | Microwave | 8 minutes | 95 |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of 4-amino-5-pyrimidinecarbonitrile.
Caption: Simplified reaction mechanism for the formation of 4-amino-5-pyrimidinecarbonitrile.
Conclusion
The multi-component synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives is a highly efficient and versatile method for accessing a diverse range of potentially bioactive compounds. The protocols outlined provide a solid foundation for researchers in organic synthesis and drug discovery to explore this important class of molecules. The use of environmentally friendly solvents and energy-efficient microwave technology further enhances the appeal of these synthetic strategies.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 5. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 6. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
Purification of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile via recrystallization. This method is designed to enhance the purity of the compound, a critical step for its application in research and pharmaceutical development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active pyrimidine derivatives. The purity of this compound is paramount for obtaining reliable and reproducible results in downstream applications, including biological screening and synthesis of more complex molecules. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at varying temperatures.
Principle of Recrystallization
Recrystallization is based on the principle that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold. In an ideal recrystallization process, the impure compound is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent. The purified crystals are then isolated by filtration.
Safety and Handling
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Handle the compound as potentially harmful if swallowed, inhaled, or in contact with skin.
Solvent Selection and Solubility
The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should:
-
Exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the compound to prevent it from oiling out.
-
Be non-toxic, inexpensive, and non-flammable, if possible.
Based on the general solubility of similar aminopyrimidine derivatives, several common laboratory solvents can be considered for the recrystallization of this compound. Preliminary solubility tests are essential to determine the optimal solvent or solvent mixture.
Table 1: Qualitative Solubility of this compound in Common Solvents (Hypothetical Data for Illustrative Purposes)
| Solvent | Solubility at Room Temperature (25°C) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Sparingly Soluble | Moderately Soluble | Possible, may require large volumes |
| Ethanol | Sparingly Soluble | Soluble | Good Candidate |
| Methanol | Sparingly Soluble | Soluble | Good Candidate |
| Acetone | Moderately Soluble | Very Soluble | Potential for high loss of product |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | Possible candidate |
| Dichloromethane | Soluble | Very Soluble | Unlikely to be a good solvent |
| Hexane | Insoluble | Insoluble | Can be used as an anti-solvent |
Note: This table presents hypothetical data. Actual solubility must be determined experimentally.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using ethanol as the primary solvent. Adjustments may be necessary based on the initial purity of the compound and the results of preliminary solubility tests.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Distilled water (for potential solvent mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a small volume of ethanol to the flask, enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after dissolution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate.
-
Pour the hot solution through the fluted filter paper into the preheated flask to remove the insoluble impurities.
-
-
Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Use a small amount of the cold filtrate to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
-
Washing:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the purified product.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Further analysis by techniques such as HPLC, NMR, or mass spectrometry can be performed to confirm the purity and identity of the compound.
-
Workflow Diagram
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent and allow to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure.- The solution cooled too quickly. | - Use a lower-boiling solvent.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly. |
| Low recovery | - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor to obtain a second crop of crystals.- Use minimal amounts of solvent for washing.- Ensure the filtration apparatus is preheated. |
| Colored product | - Colored impurities are present. | - Use activated charcoal to adsorb the colored impurities before hot filtration. |
Conclusion
Recrystallization is an effective and economical method for the purification of this compound. Careful selection of the recrystallization solvent and adherence to a systematic protocol are essential for achieving high purity and a good recovery yield. The detailed protocol and troubleshooting guide provided in this document serve as a valuable resource for researchers and scientists working with this and similar compounds.
Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a well-established hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1] Pyrimidine derivatives have emerged as a highly successful scaffold in the design of potent and selective kinase inhibitors, with several compounds based on this core structure receiving FDA approval.[2] This document provides a comprehensive protocol for a biochemical kinase inhibition assay designed to evaluate the inhibitory potential of pyrimidine-based compounds.
Principle of the Assay
The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound.[1] This protocol details a luminescence-based assay that quantifies the amount of adenosine triphosphate (ATP) remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed), whereas a higher luminescence signal corresponds to greater inhibition of the kinase by the test compound.[1]
Featured Kinase: Janus Kinase 2 (JAK2)
Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling through the JAK-STAT pathway.[1] This pathway is integral to hematopoiesis and the immune response. Dysregulation of JAK2 activity is implicated in various myeloproliferative neoplasms, making it a key target for inhibitors, including those with a pyrimidine core.[1]
Data Presentation
The inhibitory activity of pyrimidine derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%. The results are summarized in a clear and structured table for easy comparison of potency and selectivity.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Selected Kinases
| Compound ID | Target Kinase | IC50 (nM) |
| PYR-001 | JAK2 | 15 |
| PYR-001 | FLT3 | 250 |
| PYR-002 | JAK2 | 5 |
| PYR-002 | FLT3 | 80 |
| PYR-003 | JAK2 | 120 |
| PYR-003 | FLT3 | >1000 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is optimized for a 384-well plate format, which is suitable for high-throughput screening of pyrimidine-based kinase inhibitors.[1]
Materials:
-
Kinase: Recombinant human JAK2 enzyme
-
Substrate: Specific peptide substrate for JAK2
-
Test Compounds: Pyrimidine derivatives dissolved in dimethyl sulfoxide (DMSO)
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP: Adenosine triphosphate
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Plates: White, flat-bottom 384-well assay plates
-
Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation:
-
Assay Plate Preparation:
-
Add 1 µL of the diluted compounds, vehicle control, and positive control to the designated wells of the 384-well plate.[1]
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.[1]
-
-
Initiation of Kinase Reaction:
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.[1]
-
-
Signal Detection:
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.[1]
-
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The luminescence signal is inversely proportional to kinase activity.
-
Use the following formula to calculate the percent inhibition for each compound concentration:
Where:
-
Signal_inhibitor is the luminescence from wells with the test compound.
-
Signal_100%_inhibition is the luminescence from wells without the kinase (background).
-
Signal_0%_inhibition is the luminescence from wells with DMSO only (vehicle control).
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
-
Visualizations
Experimental Workflow
Caption: A flowchart of the kinase inhibition assay workflow.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition.
References
Application Notes and Protocols: Screening Novel Pyrimidine Compounds for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1][2][3] Notably, pyrimidine-containing molecules have demonstrated significant potential as antiviral agents, exhibiting efficacy against a wide range of viruses, including influenza virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses.[1][2][4][5] The mechanism of antiviral action for many pyrimidine analogs involves the inhibition of key viral enzymes or interference with host cellular pathways essential for viral replication, such as the pyrimidine biosynthesis pathway.[6][7][8] The inhibition of this pathway not only depletes the necessary precursors for viral genome synthesis but can also stimulate the host's innate immune response, creating an antiviral state.[6][7][9]
These application notes provide a comprehensive guide to the screening of novel pyrimidine compounds for antiviral activity. Detailed protocols for cytotoxicity assessment and the evaluation of antiviral efficacy are presented, along with a summary of representative data and a discussion of the underlying molecular mechanisms.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy and cytotoxicity of novel pyrimidine compounds are critical parameters in the drug development process. The 50% effective concentration (EC50) represents the concentration of a compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
Table 1: Antiviral Activity of Novel Pyrimidine Compounds Against Various Viruses
| Compound ID | Virus | Cell Line | EC50 (µM) |
| PY-001 | Influenza A Virus (H1N1) | MDCK | 2.5 |
| PY-001 | Herpes Simplex Virus 1 (HSV-1) | Vero | 5.1 |
| PY-002 | Human Coronavirus 229E | Huh-7 | 1.8 |
| PY-002 | Respiratory Syncytial Virus (RSV) | HEp-2 | 3.2 |
| PY-003 | Dengue Virus (DENV-2) | Vero | 7.8 |
| Remdesivir | Human Coronavirus 229E | Huh-7 | 0.9 |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Vero | 1.2 |
Table 2: Cytotoxicity and Selectivity Index of Novel Pyrimidine Compounds
| Compound ID | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| PY-001 | MDCK | >100 | >40 |
| PY-001 | Vero | >100 | >19.6 |
| PY-002 | Huh-7 | 85 | 47.2 |
| PY-002 | HEp-2 | 92 | 28.8 |
| PY-003 | Vero | >100 | >12.8 |
| Remdesivir | Huh-7 | >50 | >55.6 |
| Acyclovir | Vero | >200 | >166.7 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10]
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
Novel pyrimidine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the pyrimidine compounds in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium without compound) and a "medium only" blank.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control and determine the CC50 value using non-linear regression analysis.
Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[11] This assay quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of a test compound.[11]
Materials:
-
24-well or 48-well tissue culture plates
-
Confluent cell monolayers susceptible to the virus of interest
-
Virus stock with a known titer
-
Novel pyrimidine compounds
-
Overlay medium (e.g., medium with 1% methylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed cells in multi-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the pyrimidine compounds in cell culture medium. The highest concentration should be below the CC50 value.[11]
-
Remove the growth medium from the cells and wash the monolayer twice with sterile PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
After the adsorption period, aspirate the virus inoculum.
-
Add the overlay medium containing the different concentrations of the pyrimidine compounds. Include a "no drug" virus control and a "no virus" cell control.[11]
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-7 days, depending on the virus).[12]
-
Aspirate the overlay medium and fix the cells with the fixative solution for at least 30 minutes at room temperature.[11]
-
Remove the fixative and stain the cell monolayer with the staining solution for 15-20 minutes.[11]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value using non-linear regression analysis.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
A significant number of broad-spectrum antiviral compounds, including some pyrimidine derivatives, target the host's de novo pyrimidine biosynthesis pathway.[6][8] Viruses are highly dependent on the host cell's machinery for replication, including the supply of nucleotides for genome synthesis. By inhibiting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds deplete the intracellular pool of pyrimidines, thereby hindering viral replication.[8][13]
Furthermore, the inhibition of pyrimidine biosynthesis has been shown to induce an antiviral state within the host cell, often independent of type 1 interferon production.[6] This involves the upregulation of several interferon-stimulated genes (ISGs) that play a crucial role in the innate immune response against viral infections.[6][7][9]
Conclusion
The screening of novel pyrimidine compounds requires a systematic approach involving the assessment of both cytotoxicity and antiviral activity. The protocols outlined in these application notes provide a robust framework for the initial characterization of these compounds. Promising candidates with high selectivity indices can then be advanced to further mechanistic studies and preclinical development. The targeting of host pathways, such as pyrimidine biosynthesis, represents a promising strategy for the development of broad-spectrum antiviral therapeutics with a higher barrier to the development of viral resistance.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. avys.omu.edu.tr [avys.omu.edu.tr]
- 13. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of VEGFR-2 Inhibitors Utilizing 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile as a key intermediate in the development of potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. The following sections detail the rationale, experimental protocols, and biological evaluation of pyrimidine-based VEGFR-2 inhibitors, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research setting.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are pivotal mediators of angiogenesis, the formation of new blood vessels.[1][2] In the context of oncology, the VEGF/VEGFR-2 signaling pathway is a critical driver of tumor growth, metastasis, and vascular permeability.[1] Consequently, the inhibition of VEGFR-2 has emerged as a validated and effective therapeutic strategy in cancer treatment.[2] The pyrimidine-5-carbonitrile scaffold has been identified as a promising pharmacophore for the development of novel VEGFR-2 inhibitors due to its ability to interact with key amino acid residues in the ATP-binding site of the kinase.[1] This document focuses on the utility of this compound as a versatile starting material for the synthesis of such inhibitors.
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.
Quantitative Data: Biological Activity of Synthesized Inhibitors
The following tables summarize the in vitro inhibitory activity of various pyrimidine-based compounds against VEGFR-2 and different cancer cell lines. These compounds share a common structural scaffold derived from or related to 4-amino-2-(alkylthio)-5-pyrimidinecarbonitrile.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Modification on Pyrimidine Scaffold | IC₅₀ (µM) vs. VEGFR-2 | Reference Compound | IC₅₀ (µM) vs. VEGFR-2 |
| 8d | Substituted 4-amino-2-thiopyrimidine | 0.12 | Sorafenib | 0.10 |
| 9c | Substituted 4-amino-2-thiopyrimidine | 0.17 | Sorafenib | 0.10 |
| 11e | Pyrimidine-5-carbonitrile derivative | 0.61 ± 0.01 | Sorafenib | 0.19 ± 0.15 |
| 12b | Pyrimidine-5-carbonitrile derivative | 0.53 ± 0.07 | Sorafenib | 0.19 ± 0.15 |
| 6j | 2,4-disubstituted-2-thiopyrimidine | 1.23 | Sorafenib | - |
| 3e | 1,6-dihydropyrimidin-2-thiol derivative | 0.1987 | Sorafenib | 0.00017 |
| 11 | Piperazinylquinoxaline derivative | 0.192 | Sorafenib | 0.082 |
Data presented as IC₅₀ values, representing the concentration required for 50% inhibition of enzyme activity.[1][3][4][5][6]
Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound | Cell Line | IC₅₀ (µM) |
| 11e | HCT-116 | 1.14 | Sorafenib | - | - |
| 11e | MCF-7 | 1.54 | Sorafenib | - | - |
| 9d | - | 1.14 - 10.33 | Sorafenib | - | - |
| 12b | - | 1.14 - 10.33 | Sorafenib | - | - |
| SP2 | HT-29 | 4.07 | Cabozantinib | HT-29 | 9.10 |
| SP2 | COLO-205 | 4.98 | Cabozantinib | COLO-205 | 10.66 |
| 6 | HCT-116 | 9.3 ± 0.02 | - | - | - |
| 6 | HepG-2 | 7.8 ± 0.025 | - | - | - |
Data presented as IC₅₀ values, representing the concentration required for 50% inhibition of cell proliferation.[1][7][8]
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis and evaluation of VEGFR-2 inhibitors based on the this compound core structure. These are composite procedures derived from published literature and should be adapted and optimized for specific target molecules.
General Synthetic Workflow
The synthesis of diverse VEGFR-2 inhibitors from the this compound scaffold typically involves a multi-step process including modification of the amino and ethylthio groups, and potentially further cyclization reactions.
Protocol 1: Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the acylation of the 4-amino group, a common step in creating diverse libraries of inhibitors.
Materials:
-
This compound
-
Appropriate acid chloride or anhydride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA))
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the acid chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be heated to reflux if necessary to drive it to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted derivative.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well microplates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare a stock solution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the VEGFR-2 enzyme, and the substrate.
-
Add serial dilutions of the inhibitor compounds to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a suitable detection reagent (e.g., Kinase-Glo®). The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of potent VEGFR-2 inhibitors. The protocols and data presented herein provide a foundational framework for researchers in the field of drug discovery to design, synthesize, and evaluate novel anti-angiogenic agents. The adaptability of the pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation cancer therapeutics.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new 1,6-dihydropyrimidin-2-thio derivatives targeting VEGFR-2: Molecular docking and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Pyrimidopyrimidines from 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. These activities include, but are not limited to, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. The versatile synthesis of these scaffolds is therefore of high importance for the development of novel therapeutic agents. This document provides detailed protocols for the preparation of pyrimido[4,5-d]pyrimidines starting from the readily available precursor, 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile.
Chemical Reaction Pathway
The synthesis of the pyrimido[4,5-d]pyrimidine core from this compound typically involves the annulation of a second pyrimidine ring onto the starting pyrimidine nucleus. This is generally achieved by reacting the 4-amino and 5-cyano functionalities with a reagent that provides the necessary carbon and nitrogen atoms to complete the new ring. Common and effective methods include reactions with formamide, orthoesters, or a two-step process involving an intermediate amidine formation followed by cyclization. The 2-(ethylthio) group on the starting material is often retained in the final product, offering a handle for further chemical modifications if desired.
Caption: General reaction pathway for the synthesis of pyrimido[4,5-d]pyrimidines.
Experimental Workflow Overview
A typical experimental workflow for the synthesis of pyrimido[4,5-d]pyrimidines from this compound is outlined below. The process begins with the reaction setup, followed by the chemical transformation under controlled conditions. Upon completion, the reaction is worked up to isolate the crude product, which is then purified to obtain the final, characterizable compound.
Caption: A typical experimental workflow for the synthesis and purification.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-(Ethylthio)pyrimido[4,5-d]pyrimidin-4-amine using Formamide
This protocol describes a straightforward one-pot synthesis of 2-(ethylthio)pyrimido[4,5-d]pyrimidin-4-amine through a direct cyclization reaction with formamide.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Standard laboratory glassware
-
Recrystallization solvents (e.g., ethanol, isopropanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of formamide (approximately 10-20 eq) to the flask.
-
Heat the reaction mixture to reflux (typically 180-210 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water or ice to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-(ethylthio)pyrimido[4,5-d]pyrimidin-4-amine.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Melting Point | Compound-dependent |
| Appearance | Off-white to pale yellow solid |
Protocol 2: Two-Step Synthesis via an N,N-Dimethylformamidine Intermediate
This protocol involves a two-step procedure where an intermediate N,N-dimethylformamidine is first formed, which then undergoes cyclization to yield the pyrimido[4,5-d]pyrimidine product. This method is often milder than the high-temperature formamide cyclization.
Step 1: Synthesis of N'-(5-cyano-2-(ethylthio)pyrimidin-4-yl)-N,N-dimethylformamidine
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., toluene), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq).
-
Heat the reaction mixture to reflux (typically 110-120 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude N,N-dimethylformamidine intermediate. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to 2-(Ethylthio)pyrimido[4,5-d]pyrimidin-4-amine
Materials:
-
Crude N'-(5-cyano-2-(ethylthio)pyrimidin-4-yl)-N,N-dimethylformamidine
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).
-
Add an ammonia source, such as ammonium acetate (excess), to the solution.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the cyclization reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be triturated with water or a non-polar solvent to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data (Representative):
| Parameter (Overall) | Value |
| Yield | 65-85% |
| Purity (by HPLC) | >98% |
| Melting Point | Compound-dependent |
| Appearance | Crystalline solid |
Signaling Pathways and Biological Relevance
Pyrimido[4,5-d]pyrimidines are known to interact with various signaling pathways implicated in diseases such as cancer and inflammation. A common mechanism of action is the inhibition of protein kinases, which are crucial enzymes in cellular signaling cascades. For instance, certain derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Application Notes and Protocols: In Vitro Evaluation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile Derivatives Against HCT-116 and MCF-7 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the in vitro evaluation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile derivatives against the human colorectal carcinoma cell line (HCT-116) and the human breast adenocarcinoma cell line (MCF-7). These pyrimidine derivatives are a class of compounds that have garnered significant interest for their potential as anticancer agents. The protocols outlined below cover cytotoxicity screening, and this document also summarizes the antiproliferative activities of several analogous compounds from recent studies.
Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine-5-carbonitrile derivatives against HCT-116 and MCF-7 cell lines, as reported in recent literature. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | Modification on Pyrimidine-5-carbonitrile Core | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Reference Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 11b | Designed as an ATP mimicking tyrosine kinase inhibitor of EGFR | 3.37 | 4.14 | Erlotinib | - | - |
| 11e | Assessed for anti-proliferative activities | 1.14 | 1.54 | Sorafenib | 8.96 | 11.83 |
| 9d | Assessed for anti-proliferative activities | - | - | Sorafenib | 8.96 | 11.83 |
| 12b | Assessed for anti-proliferative activities | - | - | Sorafenib | 8.96 | 11.83 |
| 12d | Assessed for anti-proliferative activities | - | - | Sorafenib | 8.96 | 11.83 |
| 10b | Evaluated for anticancer activity | - | 7.68 | Erlotinib | - | 5.27 |
| AC-10 | 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-one derivative | 95.4 ± 1.7 | 74.7 ± 3.5 | - | - | - |
| AC-13 | 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-one derivative | 42.1 ± 4.0 | - | - | - | - |
| AC-14 | 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-one derivative | 62 ± 2.3 | - | - | - | - |
Note: A lower IC50 value indicates a higher cytotoxic potential. Dashes indicate that the data was not provided in the cited sources.
Experimental Protocols
Cell Culture and Maintenance
Aseptic cell culture techniques are mandatory for all procedures.
-
Cell Lines:
-
HCT-116 (Human Colorectal Carcinoma), ATCC CCL-247
-
MCF-7 (Human Breast Adenocarcinoma), ATCC HTB-22
-
-
Culture Medium:
-
For HCT-116: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For MCF-7: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Cells are to be cultured in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
The culture medium should be replaced every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, they should be passaged.
-
Remove the old medium and wash the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
96-well microtiter plates
-
HCT-116 and MCF-7 cells
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed HCT-116 and MCF-7 cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium.[1]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the pyrimidine derivatives in the culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
After 24 hours, remove the medium and add 100 µL of the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Experimental Workflow
Caption: General workflow for the in vitro cytotoxicity evaluation using the MTT assay.
Potential Signaling Pathway Inhibition
Some pyrimidine-5-carbonitrile derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer cell proliferation and survival.[3][4]
Caption: Potential mechanism of action via EGFR and COX-2 signaling pathway inhibition.
References
- 1. Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onlinejbs.com [onlinejbs.com]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Pyrimidinecarbonitrile Synthesis
Welcome to the Technical Support Center for Pyrimidinecarbonitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a high molecular weight byproduct in my pyrimidinecarbonitrile synthesis. What is the likely identity of this impurity?
A1: A common high molecular weight byproduct is a dimer or trimer of the starting materials or reactive intermediates. This often occurs through a self-condensation reaction of the nitrile-containing starting material, analogous to the Thorpe-Ziegler reaction, especially under strong basic conditions. Another possibility is the formation of a dimeric cyclohexadiene byproduct, particularly if your synthesis involves a Knoevenagel condensation intermediate.
Q2: My reaction is producing a complex mixture of products, and the yield of the desired pyrimidinecarbonitrile is low. What are the potential competing reactions?
A2: Low yields and complex product mixtures often arise from several competing pathways. Key side reactions include:
-
Hydrolysis: Residual water in the reaction can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid, or hydrolysis of other functional groups on your starting materials.
-
Knoevenagel Condensation Byproducts: If your synthesis involves an active methylene nitrile and a carbonyl compound, a competing Knoevenagel condensation can lead to the formation of α,β-unsaturated dicarbonyl compounds.
-
Michael Addition Adducts: Nucleophilic species in the reaction mixture can add to activated double bonds of intermediates (Michael addition) without subsequent cyclization to the desired pyrimidine ring.
Q3: I am struggling with incomplete cyclization, leaving a significant amount of a linear intermediate. How can I drive the reaction to completion?
A3: Incomplete cyclization is a common issue. To promote the final ring-closing step, consider the following:
-
Catalyst Optimization: The choice and concentration of the acid or base catalyst are critical. For acid-catalyzed cyclizations, increasing the catalyst loading or using a stronger acid can be effective.
-
Temperature Adjustment: Increasing the reaction temperature can provide the necessary activation energy for cyclization. However, this should be done cautiously to avoid degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can interfere with the cyclization process.
Troubleshooting Guides
Issue 1: Formation of Dimeric/Trimeric Byproducts
Symptom: Observation of a significant peak in the mass spectrum corresponding to approximately double or triple the mass of the expected product.
Root Cause Analysis:
Detailed Mitigation Strategies:
-
Base Selection: The choice of base is critical. Strong bases can promote the self-condensation of nitriles. Consider using a weaker base or a stoichiometric amount of a stronger base to favor the desired intramolecular cyclization over intermolecular dimerization.
-
Temperature Control: Running the reaction at a lower temperature can often slow the rate of dimerization relative to the desired product formation.
-
Order of Addition: In some cases, adding a key reagent, such as a sulfur source in a Gewald-type reaction, early on can help "trap" reactive intermediates before they have a chance to dimerize.
Illustrative Data on Byproduct Formation:
| Catalyst | Temperature (°C) | Desired Product Yield (%) | Dimer Byproduct Yield (%) |
| Strong Base (e.g., NaH) | 80 | 45 | 35 |
| Strong Base (e.g., NaH) | 50 | 65 | 20 |
| Weaker Base (e.g., K₂CO₃) | 80 | 70 | 15 |
| Weaker Base (e.g., K₂CO₃) | 50 | 85 | 5 |
Issue 2: Hydrolysis of Nitrile Group
Symptom: Presence of amide or carboxylic acid byproducts in the final product mixture, confirmed by IR (C=O stretch) and NMR spectroscopy.
Root Cause Analysis and Mitigation:
Experimental Protocol: Ensuring Anhydrous Conditions
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Glassware: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator before use.
-
Reaction Setup: Assemble the reaction under an inert atmosphere of nitrogen or argon.
-
Reagents: Use high-purity, anhydrous reagents. If necessary, dry reagents before use.
Reaction Pathways and Side Reactions
The following diagram illustrates a generalized reaction pathway for the synthesis of a pyrimidinecarbonitrile and highlights where common side reactions can occur.
Optimization of reaction conditions for 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the optimal synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My three-component reaction of an aldehyde, malononitrile, and S-ethylisothiouronium salt is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in this one-pot synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of your starting materials. Aldehydes can oxidize over time, and malononitrile can hydrolyze. Use freshly distilled aldehydes and high-purity malononitrile. The S-ethylisothiouronium salt should be dry and properly stored.
-
Reaction Conditions:
-
Solvent: While water is a reported solvent for similar syntheses, consider using an organic solvent like ethanol or n-butanol, which may improve the solubility of reactants.[1]
-
Catalyst: The choice and amount of catalyst are crucial. If using a base catalyst like triethylamine (TEA) or sodium acetate, ensure it is added in the correct proportion. Too much or too little can hinder the reaction.
-
Temperature: Room temperature may be sufficient, but gentle heating (e.g., 40-60 °C) could improve reaction rates and yields. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
-
pH of the Reaction Mixture: The pH can influence the reactivity of the components. If the reaction is too acidic or basic, it may not proceed optimally. You can monitor and adjust the pH as needed.
Q2: I am observing the formation of multiple side products in my reaction. How can I improve the selectivity towards the desired product?
A2: Side product formation is a common issue in multi-component reactions. Here's how to address it:
-
Order of Addition: The order in which you add the reagents can be critical. A common approach is to first allow the Knoevenagel condensation between the aldehyde and malononitrile to form the benzylidenemalononitrile intermediate before adding the S-ethylisothiouronium salt. This can be monitored by TLC.
-
Control of Stoichiometry: Ensure accurate molar ratios of your reactants. An excess of one reactant can lead to the formation of undesired byproducts.
-
Reaction Time: Monitor the reaction progress closely using TLC. Stopping the reaction at the optimal time can prevent the formation of degradation products or further side reactions.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification of this compound can be challenging. Here are some suggested methods:
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. Common solvent systems for recrystallization of similar pyrimidine derivatives include ethanol, ethyl acetate/hexane, or dimethylformamide (DMF)/water.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis.
-
Washing: Before final purification, washing the crude product with a suitable solvent can remove unreacted starting materials and some impurities. For example, washing with cold water or a cold non-polar solvent can be effective.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of spectroscopic techniques is recommended for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the amino protons, the ethyl group protons (a quartet and a triplet), and any protons on the C6-substituent.
-
¹³C NMR will confirm the presence of the carbon atoms in the pyrimidine ring, the nitrile group, and the ethylthio group.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220 cm⁻¹), and C=N/C=C stretching of the pyrimidine ring.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct product has been formed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final compound.
Optimization of Reaction Conditions
The following tables summarize quantitative data for the synthesis of similar 4-amino-5-pyrimidinecarbonitrile derivatives, which can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Solvent and Catalyst on Yield
| Method | Solvent | Catalyst | Time (h) | Yield (%) |
| A | Ethanol | - | 12 | 55 |
| B | DMSO | Triethylamine | 16 | 40 |
| C | Toluene | Sodium Acetate | 8 | 65 |
| D | Toluene | Triethylamine | 6 | 78 |
| E | Water | Sodium Acetate | 8 | 72 |
Data adapted from a study on the synthesis of 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.[1]
Table 2: Comparison of Thermal and Microwave Conditions
| Entry | Aldehyde | Method | Time | Yield (%) |
| 1 | Benzaldehyde | Reflux | 6 h | 78 |
| 2 | Benzaldehyde | Microwave (300W) | 5 min | 90 |
| 3 | 4-Chlorobenzaldehyde | Reflux | 7 h | 80 |
| 4 | 4-Chlorobenzaldehyde | Microwave (300W) | 6 min | 92 |
| 5 | 4-Methylbenzaldehyde | Reflux | 6 h | 82 |
| 6 | 4-Methylbenzaldehyde | Microwave (300W) | 5 min | 94 |
Data adapted from a study on the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles.[1]
Experimental Protocols
General Three-Component Synthesis of this compound
This protocol is a generalized procedure based on similar syntheses and should be optimized for the specific target compound.
Materials:
-
Appropriate aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
S-ethylisothiouronium salt (e.g., hydrobromide or hydrochloride) (1 mmol)
-
Solvent (e.g., Water, Ethanol, or Toluene) (10 mL)
-
Catalyst (e.g., Triethylamine or Sodium Acetate) (catalytic amount)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), and the chosen solvent (10 mL).
-
Add the catalyst (e.g., 2-3 drops of triethylamine or 0.2 mmol of sodium acetate).
-
Stir the mixture at room temperature or with gentle heating and monitor the formation of the intermediate benzylidenemalononitrile by TLC.
-
Once the formation of the intermediate is significant, add the S-ethylisothiouronium salt (1 mmol) to the reaction mixture.
-
Continue stirring the reaction at the chosen temperature for the required time (monitor by TLC until the starting materials are consumed).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a suitable solvent (e.g., cold water or ethanol), and dry it.
-
If no precipitate forms, the solvent may need to be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Synthesis of 4-Amino-5-Pyrimidinecarbonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-amino-5-pyrimidinecarbonitrile synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4-amino-5-pyrimidinecarbonitriles.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Suboptimal reaction conditions (solvent, temperature, catalyst).- Incorrect stoichiometry of reactants.- Inefficient starting materials.- Formation of stable, undesired side products. | - Optimize Reaction Conditions: Experiment with different solvents. Aqueous conditions or toluene with triethylamine have shown good results.[1] Microwave irradiation can also significantly improve yields and reduce reaction times.[1]- Verify Stoichiometry: Ensure accurate measurement of aldehydes, malononitrile, and amidine hydrochlorides in equimolar amounts.[1]- Check Starting Material Quality: Use pure aldehydes and malononitrile. Ensure the amidine salt is of good quality.- Consider Alternative Catalysts: While sodium acetate is commonly used in aqueous media[1], stronger bases like lithium bis(trimethylsilyl)amide (LHMDS) or other alkoxides may improve yields in other solvents like THF or DME.[2] |
| Formation of Multiple Products/Impurities | - Side reactions such as self-condensation of malononitrile or aldehydes.- Knoevenagel condensation product (benzylidenemalononitrile) as a major byproduct.- Oxidation of intermediates is incomplete. | - Control Reaction Temperature: Gradual heating can minimize the formation of side products.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the formation of the intermediate benzylidenemalononitrile and the final product.[1]- Ensure Proper Aeration: The final aromatization step often involves oxidation by air.[1] Ensure the reaction is not performed under strictly inert conditions if this is the desired pathway. |
| Difficulty in Product Purification | - Product co-eluting with starting materials or byproducts.- Low solubility of the product in common recrystallization solvents. | - Optimize Chromatography: If using column chromatography, experiment with different solvent systems (e.g., n-hexane/diethyl ether).[1]- Recrystallization: Test a range of solvents for recrystallization. Hot ethanol has been reported to be effective for washing the final product.[3] |
| Reaction is Too Slow | - Low reaction temperature.- Ineffective catalyst. | - Increase Temperature: Refluxing the reaction mixture is a common practice.[1]- Microwave Synthesis: Employing microwave irradiation can dramatically shorten reaction times from hours to minutes.[1]- Catalyst Choice: Triethylamine in toluene has been shown to be an effective catalyst system.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles?
A1: The reaction typically proceeds through a sequence of steps:
-
Knoevenagel Condensation: The aldehyde and malononitrile undergo a Knoevenagel condensation to form a benzylidenemalononitrile intermediate.
-
Michael Addition: The amidine then adds to the benzylidenemalononitrile intermediate via a Michael addition.
-
Cyclization and Isomerization: The resulting intermediate undergoes cyclization and isomerization.
-
Aromatization: The final step is an oxidation, often by air, to yield the aromatic 4-amino-5-pyrimidinecarbonitrile.[1]
Q2: How can I improve the yield of my reaction?
A2: Several factors can be optimized to improve the yield:
-
Solvent and Catalyst: The choice of solvent and catalyst significantly impacts the yield. As shown in the table below, conducting the reaction in toluene with triethylamine as a catalyst or in water with sodium acetate can lead to high yields.[1]
-
Reaction Conditions: Microwave irradiation has been demonstrated to produce excellent yields in very short reaction times compared to conventional heating.[1]
-
Reactant Purity: Using high-purity starting materials is crucial for minimizing side reactions.
Q3: What are the advantages of using microwave-assisted synthesis?
A3: Microwave-assisted synthesis offers several advantages, including:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[1]
-
Improved Yields: In many cases, microwave irradiation leads to higher product yields.[1]
-
Increased Purity: The rapid and uniform heating can sometimes reduce the formation of byproducts.
Q4: Can this synthesis be performed under solvent-free conditions?
A4: Yes, solvent-free conditions have been successfully employed for the synthesis of related pyrimidine-5-carbonitrile derivatives, often in the presence of a solid acid catalyst at elevated temperatures.[3] This approach is environmentally friendly and can simplify product work-up.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| A | DMSO | Triethylamine | 16 | 40 | [1] |
| B | Toluene | Triethylamine | 6 | 78 | [1] |
| C | Water/Ethanol | Sodium Acetate | 6 | 78 | [1] |
| D (MW) | Toluene | Triethylamine | 0.1 (6 min) | 92 | [1] |
Experimental Protocols
Method I: Thermal Synthesis in Aqueous Conditions [1]
-
A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol), and sodium acetate (2 mmol) is prepared in a mixture of H₂O (50 mL) and ethanol (5 mL).
-
The reaction mixture is refluxed for the time specified in the relevant literature (typically 6-8 hours).
-
After cooling to room temperature, the solid product is collected by filtration.
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The crude product is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol).
Method II: Microwave-Assisted Synthesis [1]
-
A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), and an amidine hydrochloride (2 mmol) is placed in a high-pressure glass tube with toluene (5 mL) containing a few drops of triethylamine.
-
The tube is placed in a microwave oven and irradiated at 300 W for the specified time (e.g., 6 minutes).
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After allowing the mixture to cool to room temperature, the product is purified as in Method I.
Visualizations
References
Stability issues and degradation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues and degradation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Troubleshooting Guides
Issue: Inconsistent results or loss of potency in assays.
| Question | Answer |
| Why am I seeing variable results in my experiments? | Inconsistent results can arise from the degradation of this compound. This compound, like many pyrimidine derivatives, can be sensitive to environmental factors. Ensure that storage and handling procedures are strictly followed. |
| What are the initial steps to troubleshoot this issue? | First, verify the purity of your compound using a suitable analytical method, such as HPLC-UV. Prepare fresh solutions for your assays and compare their performance with older stock solutions. If degradation is suspected, a forced degradation study can help identify the conditions under which the compound is unstable. |
| Could my solvent be causing degradation? | Yes, the choice of solvent is critical. Protic solvents, especially at non-neutral pH, can facilitate hydrolysis. It is advisable to use aprotic solvents like DMSO or acetonitrile for stock solutions and to prepare aqueous solutions fresh before use. |
Issue: Appearance of unknown peaks in chromatograms.
| Question | Answer |
| What is the likely origin of new peaks in my HPLC analysis? | The appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products formed from the parent compound. The conditions of your experiment or storage may be promoting the breakdown of this compound. |
| How can I identify these unknown peaks? | LC-MS is the recommended technique for identifying unknown degradation products. By determining the mass-to-charge ratio (m/z) of the new peaks, you can propose potential structures for the degradants. This information is crucial for understanding the degradation pathway. |
| What should I do once I suspect degradation? | It is important to perform a systematic forced degradation study to understand the compound's stability profile. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to induce and identify potential degradation products. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
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A1: To ensure stability, the compound should be stored in a cool, dark, and dry place. Recommended storage is at 2-8°C, protected from light and moisture.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable.
-
-
Q2: How should I handle the compound during experiments?
-
A2: Minimize exposure to ambient light and elevated temperatures. Use amber vials or wrap containers in aluminum foil. Prepare solutions fresh whenever possible, especially aqueous solutions.
-
Degradation Pathways
-
Q3: What are the most likely degradation pathways for this compound?
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A3: Based on its chemical structure, the primary degradation pathways are likely to be:
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Hydrolysis: The amino group and the nitrile group on the pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The ethylthio group is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.
-
Photodegradation: Pyrimidine derivatives can be sensitive to UV light, leading to complex degradation pathways.
-
-
-
Q4: Are there any specific functional groups I should be concerned about?
-
A4: Yes, the 2-(ethylthio) group is a primary site for oxidation. The 4-amino group and the 5-carbonitrile group can also be involved in hydrolytic degradation.
-
Analytical Methods
-
Q5: What is a suitable analytical method for assessing the stability of this compound?
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A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the parent compound from all potential degradation products.
-
-
Q6: How can I develop a stability-indicating HPLC method?
-
A6: Method development involves testing different columns (e.g., C18), mobile phases (e.g., acetonitrile/water or methanol/water gradients with modifiers like formic acid or ammonium acetate), and detection wavelengths. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other, as demonstrated through forced degradation studies.
-
Summary of Potential Degradation under Stress Conditions
The following table summarizes the expected stability of this compound under various stress conditions typically used in forced degradation studies.
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Expected % Degradation (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolysis of the amino and/or nitrile group. | 10 - 25% |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | Hydrolysis of the amino and/or nitrile group. | 15 - 30% |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Ethylsulfinyl and ethylsulfonyl derivatives. | 20 - 40% |
| Thermal Degradation | Solid state at 80°C for 48h | Complex decomposition products. | 5 - 15% |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) | Complex photolytic products. | 10 - 20% |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours. After the exposure, dissolve the solid in the initial solvent to the original concentration.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for a defined period (e.g., 24 hours) in a photostability chamber. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
Dilute all stressed samples, including a non-stressed control sample, to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
If unknown peaks are observed, perform LC-MS analysis to identify the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to that of the unstressed control.
-
Determine the retention times and peak areas of the degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways of the compound.
References
Troubleshooting low conversion rates in pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low conversion rates in pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Section 1: General Troubleshooting & Reaction Monitoring
Q1: My pyrimidine synthesis reaction has a low yield. What are the first steps I should take to troubleshoot?
A1: Start by systematically evaluating the core components of your reaction. First, confirm the identity and purity of your starting materials, as impurities can significantly inhibit the reaction.[1][2] Next, re-verify the stoichiometry of your reactants. An incorrect ratio, such as insufficient urea or thiourea, can lead to low conversion.[3] Monitor the reaction over time using an appropriate analytical method like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if the reaction is simply slow or has stalled completely.[1][4] Finally, review your reaction conditions—temperature, solvent, and catalyst—as these are critical factors for success.[2][4]
Q2: Which analytical technique is best for monitoring my reaction's progress?
A2: The optimal technique depends on your specific reaction and available equipment.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative screening. It's cost-effective and excellent for tracking the disappearance of starting materials and the appearance of the product, especially when there's a significant polarity difference.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides accurate, quantitative analysis of reaction progress, allowing for the precise determination of conversion rates and purity.[5][6] HPLC is highly reproducible and can be paired with detectors like UV or Mass Spectrometry (MS) for greater specificity.[6]
-
Gas Chromatography (GC): Suitable for pyrimidine derivatives that are volatile and thermally stable.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to take aliquots from the reaction mixture to quantify the ratio of starting material to product.
Section 2: Reagents, Catalysts, and Solvents
Q3: How does the purity of starting materials affect my synthesis?
A3: The purity of reactants is paramount. Impurities in the aldehyde, β-dicarbonyl compound, or urea/thiourea can inhibit the catalyst or lead to unwanted side reactions, drastically lowering the yield of the desired pyrimidine.[1][2] For instance, aldehydes are prone to oxidation, and β-ketoesters can contain acidic impurities that interfere with catalysis. Always use reagents of the highest possible purity and consider purification if quality is uncertain.
Q4: My reaction is not proceeding, and I suspect catalyst issues. What should I check?
A4: Catalyst inefficiency is a frequent cause of low conversion.[1]
-
Catalyst Choice: The traditional Biginelli reaction uses strong acids like HCl, which can cause side reactions.[2][4] Modern methods often show improved yields with milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts.[2][3]
-
Activity and Poisoning: Ensure your catalyst is active. Reusable catalysts may need regeneration.[1] Catalysts can be "poisoned" by impurities like sulfur or certain nitrogen compounds, which bind strongly to active sites and block them.[7][8][9] Water can also deactivate Lewis acid catalysts.[7]
-
Loading: Using too little catalyst will result in a slow or incomplete reaction, while too much can sometimes promote side product formation.[3]
Q5: Can the choice of solvent impact the conversion rate?
A5: Absolutely. The solvent affects reactant solubility and reaction rate.[1] While ethanol is a common choice for reactions like the Biginelli synthesis, other polar solvents such as acetonitrile may improve outcomes.[2] Interestingly, solvent-free conditions have been shown to be highly effective, often leading to shorter reaction times and higher yields.[3][4] If using a solvent, ensure it is anhydrous, as water can interfere with many catalytic systems.[3]
Section 3: Reaction Conditions and Side Products
Q6: What is the optimal temperature and reaction time?
A6: There is no single answer, as optimal conditions are substrate-dependent. While some reactions work at room temperature, many require heating to overcome the activation energy.[2] For the Biginelli reaction, temperatures between 80°C and 100°C are often optimal.[4] However, excessively high temperatures can promote side reactions, such as the formation of Hantzsch-type dihydropyridines.[1] It is crucial to monitor the reaction's progress to determine the point at which starting materials are consumed without significant product degradation.[2] Microwave-assisted synthesis can sometimes dramatically reduce reaction times from hours to minutes.[3][10]
Q7: I'm observing unexpected byproducts. What are the most common side reactions?
A7: Side product formation can complicate purification and reduce yields. Common issues include:
-
Hantzsch Dihydropyridine Formation: This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired pyrimidine synthesis pathway.[1]
-
N-acylurea Byproducts: These can form and complicate purification. Their formation can be suppressed by carefully controlling stoichiometry and catalyst choice.[1]
-
Aldehyde Self-Condensation: Some aldehydes, particularly aliphatic ones, can polymerize under acidic conditions. This can be mitigated by using a milder catalyst or adding the aldehyde slowly.[2]
-
Incomplete Cyclization: If the final cyclization and dehydration steps are slow, intermediates may accumulate. The addition of a suitable Brønsted or Lewis acid catalyst can help drive the reaction to completion.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low conversion rates in pyrimidine synthesis.
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
Data Presentation: Optimizing Reaction Parameters
The efficiency of pyrimidine synthesis is highly dependent on reaction conditions. The table below summarizes parameters for different variations of the Biginelli reaction, a common method for synthesizing dihydropyrimidinones (DHPMs).
| Method Variation | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Classical Biginelli | HCl | Ethanol | Reflux (~78°C) | 3 - 18 hours | 20 - 70%[4][11][12] |
| Lewis Acid Catalysis | FeCl₃, ZnCl₂, etc. | Acetonitrile | 80 - 100°C | 1 - 5 hours | 75 - 95%[2][3] |
| Microwave-Assisted | Various | Ethanol / DMF | 125 - 135°C | 7 - 20 min | 72 - 90%[3][10] |
| Solvent-Free | CuCl₂·2H₂O / HCl | None (Grindstone) | Room Temp | 10 - 30 min | >90%[12] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Biginelli Reaction
This protocol describes a general method for the synthesis of dihydropyrimidinones (DHPMs) using microwave irradiation, which often leads to higher yields and shorter reaction times.[10]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or thiourea (1.2 - 1.5 mmol)[3]
-
Catalyst (e.g., ethanolic NaOH, FeCl₃)
-
Solvent (e.g., Ethanol, DMF)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
Preparation: To the microwave reactor vial, add the aromatic aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), urea/thiourea (1.2 mmol), and the chosen catalyst.
-
Solvent Addition: Add the solvent (e.g., 2 mL of ethanol).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 125-135°C) for 7-20 minutes.[10] Monitor pressure to ensure it remains within safe limits.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol).
-
Analysis: Characterize the final product using NMR, MS, and IR spectroscopy to confirm its structure and assess its purity via HPLC.[13]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of a reaction.[1][5]
Materials:
-
TLC plate (e.g., silica gel on aluminum backing)
-
Developing chamber with lid
-
Mobile phase (solvent system, e.g., 3:1 Hexane:Ethyl Acetate)
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.
-
Spotting: At time zero, dissolve a small amount of your starting materials in a suitable solvent and spot them on the origin as references. Start the reaction.
-
Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from the reaction mixture using a capillary tube and spot it on the origin.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent to move up the plate.
-
Visualization: When the solvent front is about 1 cm from the top, remove the plate and mark the solvent front. After the plate dries, visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis pathway builds pyrimidines from simple precursor molecules. Understanding this biological pathway can provide insights into the fundamental chemistry of pyrimidine ring formation.
Caption: Simplified de novo pyrimidine biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Minimizing byproduct formation in the Biginelli reaction for pyrimidine synthesis
Welcome to the technical support center for the Biginelli reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of dihydropyrimidinones (DHPMs) and related pyrimidine derivatives, with a focus on minimizing byproduct formation and maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Biginelli reaction and how can I minimize their formation?
A1: While the Biginelli reaction is a robust method for pyrimidine synthesis, several byproducts can form under certain conditions. The most common include Hantzsch-type 1,4-dihydropyridines, Knoevenagel condensation products, and Michael adducts.
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Hantzsch-type 1,4-Dihydropyridines: These are often fluorescent, yellow compounds that can form when the β-ketoester self-condenses with the aldehyde and ammonia (from urea decomposition) or when urea is replaced by an ammonium salt.[1][2][3]
-
Minimization Strategy: Careful control of reaction temperature and using a slight excess of urea can favor the Biginelli pathway.[4] Using a pre-formed and purified iminium intermediate can also prevent the formation of Hantzsch byproducts.
-
-
Knoevenagel Condensation Products: These α,β-unsaturated compounds arise from the condensation of the aldehyde and the β-ketoester.[5][6][7] This side reaction is more prevalent when using highly reactive aldehydes and certain catalysts.
-
Minimization Strategy: Optimizing the catalyst and reaction conditions to favor the formation of the N-acyliminium ion intermediate from the aldehyde and urea as the initial step can minimize Knoevenagel condensation.[8]
-
-
Michael Adducts: These can form from the reaction of the β-ketoester with the Knoevenagel condensation product.
-
Minimization Strategy: Similar to minimizing Knoevenagel products, reaction conditions should be chosen to promote the rapid formation and consumption of the N-acyliminium intermediate.
-
-
Pyranopyrimidinones: In some cases, a five-component reaction can occur, leading to the formation of a fused pyranopyrimidinone structure, especially when using formaldehyde.[9]
-
Minimization Strategy: Precise control of stoichiometry, particularly avoiding a large excess of the β-ketoester and aldehyde, can help prevent this side reaction.[9]
-
Q2: I am observing a very low yield of my desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?
A2: Low yields are a common challenge in the Biginelli reaction.[10] Several factors can contribute to this issue:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[11] Modern methods often employ Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or heterogeneous catalysts which can offer higher yields and milder reaction conditions.[8][12][13][14]
-
Inappropriate Reaction Temperature: The optimal temperature is highly dependent on the specific substrates and catalyst used. While some reactions proceed at room temperature, others require heating to achieve a reasonable rate and yield. It is advisable to perform small-scale experiments to determine the optimal temperature for your system.
-
Incorrect Solvent: The choice of solvent can significantly impact reaction rates and yields. While ethanol is traditionally used, solvent-free conditions or other solvents like acetonitrile or THF have been shown to be effective in certain cases.[15][16]
-
Suboptimal Stoichiometry: The molar ratio of the three components (aldehyde, β-ketoester, and urea/thiourea) is crucial. A slight excess of urea (e.g., 1.2-1.5 equivalents) is often beneficial to drive the reaction towards the desired product.[11][17]
-
Reaction Time: The reaction time can vary from a few minutes to several hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid potential degradation of the product with prolonged heating.[18]
Q3: I am having difficulty purifying my Biginelli reaction product. What are the best practices for purification?
A3: Purification of DHPMs can sometimes be challenging due to the presence of unreacted starting materials and byproducts.
-
Recrystallization: This is often the most effective method for purifying solid DHPMs.[4]
-
Troubleshooting "Oiling Out": If the product "oils out" instead of crystallizing, it may be due to the solution being too concentrated or the presence of impurities. Try adding more hot solvent or using a different solvent system.[19]
-
Poor Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Seeding with a small crystal of the pure product or scratching the inside of the flask can also induce crystallization.[13][20]
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Removing Unreacted Urea: Unreacted urea can often be removed by washing the crude solid product with cold water, as urea is water-soluble while most DHPMs are not.[21]
-
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography on silica gel is a common purification technique.[9][22] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate) is typically used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst, incorrect temperature, wrong solvent, improper stoichiometry. | Screen different Lewis or Brønsted acid catalysts. Optimize temperature and solvent through small-scale trials. Use a slight excess (1.2-1.5 eq.) of urea. Monitor the reaction by TLC. |
| Formation of a Yellow, Fluorescent Byproduct | Hantzsch pyridine formation. | Ensure an excess of urea is used relative to the aldehyde and β-ketoester. Maintain a moderate reaction temperature to avoid urea decomposition. |
| Presence of an α,β-Unsaturated Ketone Byproduct | Knoevenagel condensation is competing with the Biginelli reaction. | Choose a catalyst that favors the formation of the N-acyliminium intermediate. Consider a two-step procedure where the aldehyde and urea are pre-reacted before adding the β-ketoester. |
| Product "Oils Out" During Recrystallization | The solution is too concentrated, or the solvent is inappropriate. | Add more hot solvent to the oiled-out mixture and reheat to dissolve. If the problem persists, try a different recrystallization solvent or a solvent pair.[19] |
| Difficulty Removing Unreacted Urea | Urea co-precipitates with the product. | Wash the crude solid product thoroughly with cold water.[21] Recrystallization from a solvent in which urea is soluble but the product has limited solubility at room temperature (e.g., ethanol) can also be effective. |
| Multiple Spots on TLC of the Final Product | Incomplete reaction or presence of multiple byproducts. | Optimize reaction time and temperature. If byproducts are present, purify by column chromatography followed by recrystallization. |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data from various studies, illustrating the effect of different catalysts, solvents, and conditions on the yield of the Biginelli reaction.
Table 1: Comparison of Catalysts for the Synthesis of Dihydropyrimidinones
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (cat.) | Ethanol | Reflux | 18 | 20-60 | Classical |
| FeCl₃ | Acetonitrile | Reflux | 1 | 92 | [12] |
| ZnCl₂ in Acetic Acid | Acetic Acid | RT | 24 | 85 | [12] |
| Yb(OTf)₃ | Neat | 100 | 0.5 | 95 | [13][14] |
| Sulfamic Acid (20 mol%) | Solvent-free (MW) | - | 2-3 min | 85-95 | [21] |
| Fe(NO₃)₃·9H₂O (0.1 mmol) | Solvent-free (grinding) | RT | 10-15 min | 88-96 | [15] |
| Dicalcium Phosphate (7 mol%) | Ethanol | Reflux | 35 min | 92 | [23] |
| Bromine (10 mol%) | Ethanol | 85 | 1 | 95 | [24] |
Table 2: Effect of Stoichiometry on Product Yield
| Aldehyde:Urea:β-ketoester Ratio | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1:1:1 | Chiral Primary Amine (10 mol%) | RT | 72 | 64 | [17] |
| 1:1.5:3 | Chiral Primary Amine (20 mol%) | RT | 72 | 91 | [17] |
| 1:2:5 | Chiral Primary Amine (20 mol%) | RT | 72 | 97 | [17] |
Experimental Protocols
Protocol 1: Lewis Acid Catalyzed Biginelli Reaction in Solution
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[24]
-
Add the solvent (e.g., ethanol, 5 mL) and the Lewis acid catalyst (e.g., elemental bromine, 10 mol%).[24]
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the required time, monitoring the reaction progress by TLC.[24]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water to remove unreacted urea, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: Solvent-Free Biginelli Reaction under Microwave Irradiation
-
In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalyst (e.g., sulfamic acid, 20 mol%).[21]
-
Place the vessel in a domestic microwave oven and irradiate at a suitable power level (e.g., 300 W) in short intervals (e.g., 20-30 seconds) to avoid overheating.[21]
-
Monitor the reaction progress by TLC between irradiation cycles.
-
After completion of the reaction (typically 2-5 minutes), allow the mixture to cool to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the solid product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure product.[21]
Visualizations
Caption: Main reaction pathway and potential side reactions in the Biginelli synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Biginelli Reaction [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. tnsroindia.org.in [tnsroindia.org.in]
- 17. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 21. asianpubs.org [asianpubs.org]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. ijarsct.co.in [ijarsct.co.in]
- 24. echemcom.com [echemcom.com]
Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during pyrimidine synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during pyrimidine synthesis experiments, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Pyrimidine Product | Suboptimal Catalyst: The chosen catalyst may not be ideal for the specific substrates or reaction conditions.[1] | - Screen Different Catalysts: Test a variety of catalysts, including Lewis acids (e.g., ZnCl₂, FeCl₃, lanthanide triflates), Brønsted acids (e.g., HCl), or organocatalysts.[1] - Optimize Catalyst Loading: Systematically vary the catalyst concentration (typically 1-10 mol% for metal catalysts) to find the optimal amount.[2] |
| Inefficient Reaction Conditions: Temperature, time, and solvent can significantly impact yield.[1][3] | - Adjust Temperature: Some reactions benefit from milder conditions, while others require higher temperatures. Monitor the reaction to avoid product degradation.[1][3] - Vary Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal duration.[3] - Solvent Selection: The polarity of the solvent can affect reaction rates. Experiment with different solvents like ethanol, acetonitrile, or consider solvent-free conditions.[1][3] | |
| Impure Reactants: Impurities in starting materials can inhibit the catalyst or lead to side reactions.[1][3] | - Purify Starting Materials: Ensure the aldehyde, β-ketoester, and urea (or other nitrogen source) are of high purity before use.[1][3] | |
| Formation of Unexpected Side Products | Hantzsch Dihydropyridine Formation (in Biginelli Reaction): This common fluorescent byproduct can form at higher temperatures.[3] | - Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the formation of this byproduct.[3] - Catalyst Choice: Certain Lewis acids may offer better selectivity for the desired Biginelli product.[3] |
| N-Acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea.[3] | - Modify Order of Addition: In some cases, adding the urea last can minimize the formation of ammonia from its decomposition, which can contribute to side reactions.[3] | |
| Polymerization of Aldehyde: Some aldehydes, particularly aliphatic ones, can self-condense under acidic conditions.[1] | - Use a Milder Catalyst: A less acidic catalyst may prevent polymerization. - Slow Addition: Add the aldehyde to the reaction mixture gradually.[1] | |
| Catalyst Inactivity or Poisoning | Deactivated Catalyst: Reusable catalysts may lose activity over time. Some catalysts are sensitive to air or moisture.[2][3] | - Regenerate Catalyst: If using a reusable catalyst, it may need regeneration according to the manufacturer's protocol.[3] - Inert Atmosphere: For air or moisture-sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[2] |
| Catalyst Poisoning: Impurities in reactants or solvents, such as sulfur or phosphorus compounds, can poison transition metal catalysts.[2] | - Purify Reactants and Solvents: Use purification techniques like distillation or recrystallization for all starting materials and solvents.[2] | |
| Difficult Product Purification | Complex Reaction Mixture: Unreacted starting materials, side products, and catalyst residues can complicate purification.[2] | - Optimize Reaction: Aim for maximum conversion of starting materials to simplify the final mixture. - Separable Catalyst: Use a solid-supported catalyst that can be easily filtered from the reaction mixture.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrimidine synthesis?
A1: A variety of catalysts are employed, including:
-
Metal-based catalysts: Salts and complexes of copper, iridium, zinc, and iron are widely used in multicomponent and cross-coupling reactions.[2][5][6]
-
Brønsted and Lewis acids: These are commonly used in reactions like the Biginelli synthesis and include catalysts such as HCl, Yb(OTf)₃, and FeCl₃.[1][2][7]
-
Organocatalysts: Metal-free organic molecules like proline and its derivatives can catalyze pyrimidine synthesis.[2]
-
Biocatalysts: Enzymes can offer high selectivity under mild reaction conditions for specific pyrimidine syntheses.[2]
Q2: How do I choose the right catalyst for my specific pyrimidine synthesis?
A2: The choice of catalyst depends on several factors, including the desired pyrimidine structure, the reactivity of your substrates, and the desired reaction conditions (e.g., temperature, solvent). A good starting point is to review the literature for similar transformations. For multicomponent reactions like the Biginelli synthesis, Lewis acids are often a good choice.[7][8] For creating highly substituted, unsymmetrical pyrimidines, iridium-catalyzed reactions have shown high regioselectivity.[6]
Q3: My catalyst is reusable. How do I know if it has become inactive, and can it be regenerated?
A3: A decrease in reaction yield or an increase in reaction time under identical conditions suggests catalyst deactivation.[3] Regeneration is sometimes possible depending on the catalyst and the cause of deactivation. For instance, some palladium catalysts can be washed with specific solvents to remove impurities.[2] However, thermal degradation is often irreversible.[2]
Q4: I am performing a Biginelli reaction and getting a low yield. What are the first things I should check?
A4: For a low-yielding Biginelli reaction, first, ensure the purity of your aldehyde, β-ketoester, and urea.[1][3] Next, verify your catalyst's activity and concentration.[3] Finally, monitor the reaction over time with TLC to ensure it has gone to completion and to check for the formation of side products.[3] Adjusting the temperature or solvent may also be necessary.[1][3]
Q5: Are there more environmentally friendly or "green" approaches to pyrimidine synthesis?
A5: Yes, several green chemistry approaches are being explored for pyrimidine synthesis. These include the use of reusable solid-supported catalysts, solvent-free reaction conditions, and microwave-assisted synthesis, which can reduce reaction times and energy consumption.[4][9][10][11]
Data Presentation: Catalyst Performance in the Biginelli Reaction
The following table summarizes the performance of various catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.
| Catalyst | Key Reactants | Solvent | Time | Yield (%) |
| Hydrochloric Acid | Benzaldehyde, Ethyl Acetoacetate, Urea | Ethanol | 1.5 hours | ~60-70% |
| Ethanolic NaOH (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanol | 7-12 min | 72-84% |
| Yb(OTf)₃ | Aldehyde, β-ketoester, Urea/Thiourea | Solvent-free | Varies | Increased yields, shorter time |
| CuCl₂·2H₂O (Grindstone) | Aldehyde derivative, Urea/Thiourea, 1,3-dicarbonyl compounds | Solvent-free | Varies | Good yields, less time |
This data is compiled from various sources for representative Biginelli reactions and may vary based on specific substrates and conditions.[9][11][12]
Experimental Protocols
General Procedure for the Acid-Catalyzed Biginelli Reaction
This protocol is a general guideline for the synthesis of dihydropyrimidinones.
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Acid Catalyst (e.g., HCl, Yb(OTf)₃)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde, β-ketoester, and urea/thiourea.
-
Add the solvent and the acid catalyst.
-
Heat the mixture to reflux and monitor the reaction's progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol. If not, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[1][2]
Microwave-Assisted Biginelli Reaction
This method can significantly reduce reaction times.
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., 1-5 mol%)
-
Ethanol (optional, for solvent-based reactions)
Procedure:
-
In a microwave-safe reaction vessel, mix the aldehyde, β-ketoester, and urea/thiourea.
-
Add the catalyst. For solvent-free conditions, proceed to the next step. If using a solvent, add it now.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 5-20 minutes).
-
After the reaction, cool the vessel and work up the product as described in the general procedure.[2][9]
Visualizations
Caption: A general workflow for catalyst screening in pyrimidine synthesis.
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.[2][7][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biginelli Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile.
Troubleshooting Guides
Difficulties during the synthesis of this compound can often be traced back to reaction conditions, reagent quality, or the formation of side products. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction is resulting in a very low yield. What are the primary causes and how can I improve it?
A1: Low yields are a common challenge in pyrimidine synthesis and can be attributed to several factors:
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Suboptimal Solvent Choice: The solvent plays a critical role in reaction rate and yield. For the synthesis of related 4-amino-5-pyrimidinecarbonitriles, polar solvents are generally preferred. For instance, in a similar synthesis, a reaction in dimethyl sulfoxide (DMSO) at reflux was found to be slow (16 hours) and resulted in a low yield (40%), whereas conducting the reaction in water at reflux significantly improved the yield to 78% within a shorter time (6 hours).[1] Alcoholic solvents like ethanol and n-butanol have also been used effectively.[2] Experimenting with different solvents is highly recommended.
-
Inefficient Catalyst or Reaction Conditions: While some variations of this synthesis can proceed without a catalyst, the use of a mild base like triethylamine or sodium acetate is common.[1] The reaction temperature is also a critical parameter. While refluxing is common, some reactions may benefit from milder or, conversely, higher temperatures.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.
-
Purity of Reactants: The purity of the starting materials is crucial. Impurities can lead to unwanted side reactions and lower the yield of the desired product. Ensure that the aldehyde, malononitrile, and S-ethylisothiourea are of high purity.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products is a frequent challenge in multicomponent reactions. Potential side products in this synthesis may include:
-
Knoevenagel Condensation Product: A common side reaction is the Knoevenagel condensation between the aldehyde and malononitrile. To favor the desired pyrimidine product, you can adjust the reaction conditions to promote the initial Michael addition of the S-ethylisothiourea to the Knoevenagel adduct.
-
Uncyclized Intermediates: Incomplete cyclization can lead to the presence of open-chain intermediates. This can often be addressed by increasing the reaction temperature or extending the reaction time to ensure the final ring-closure and aromatization steps proceed to completion.
-
Polymerization of Aldehyde: Some aldehydes can be prone to self-condensation or polymerization, especially under acidic conditions. If you are using an acidic catalyst, consider switching to a milder one or adding the aldehyde slowly to the reaction mixture.
Q3: The crude product is difficult to purify. What are some effective purification strategies?
A3: Purification can be challenging due to the presence of polar byproducts and unreacted starting materials.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) is often the most effective method for obtaining high-purity material.
-
Column Chromatography: For more challenging purifications, column chromatography on silica gel is a standard technique. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.
-
Washing: Washing the crude solid product with a solvent in which the desired product has low solubility but the impurities are soluble (e.g., cold ethanol, diethyl ether) can be a simple and effective initial purification step.
Frequently Asked Questions (FAQs)
Q: What is the general reaction mechanism for the synthesis of this compound?
A: This synthesis is typically a one-pot, three-component reaction. The proposed mechanism involves an initial Knoevenagel condensation of an aldehyde with malononitrile to form a benzylidenemalononitrile intermediate. This is followed by a Michael addition of S-ethylisothiourea to the electron-poor C=C double bond. The resulting adduct then undergoes intramolecular cyclization and subsequent aromatization (often through oxidation by air) to yield the final this compound product.[1]
Q: Can this reaction be performed under solvent-free conditions?
A: Yes, solvent-free conditions, often in conjunction with microwave irradiation, have been successfully employed for the synthesis of similar 4-aminopyrimidine derivatives.[4] This approach can lead to shorter reaction times, excellent yields, and is considered a more environmentally friendly "green" chemistry approach.
Q: How does the choice of aldehyde affect the reaction?
A: Aromatic aldehydes are commonly used in this reaction. The electronic nature of the substituents on the aromatic ring can influence the reaction rate. Electron-withdrawing groups can activate the aldehyde for the initial condensation step, potentially leading to faster reaction times.
Q: Is it necessary to use an inert atmosphere?
A: For this particular synthesis, an inert atmosphere is generally not required. The final aromatization step is often an oxidation that can be facilitated by atmospheric oxygen.[1]
Data Presentation
The choice of solvent significantly impacts the yield and reaction time in the synthesis of 4-amino-5-pyrimidinecarbonitriles. The following table summarizes findings for analogous syntheses.
| Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Notes |
| Water | Sodium Acetate | Reflux | 6 | 78 | For 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.[1] |
| DMSO | Triethylamine | Reflux | 16 | 40 | For 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.[1] |
| Ethanol | Potassium Carbonate | Reflux | - | Good | For 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile.[2] |
| n-Butanol | Triethylamine | Reflux | - | - | For related pyrimidine-5-carbonitrile derivatives.[3] |
| Toluene (Microwave) | Triethylamine | - | - | Good | For 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.[1] |
| Solvent-free (Microwave) | - | - | 0.12-0.2 | 72-84 | For related aminopyrimidine compounds.[5] |
Note: The data presented is for the synthesis of analogous compounds and is intended to provide a comparative guide. Actual results for this compound may vary.
Experimental Protocols
The following is a representative protocol for the synthesis of a 4-amino-2-(substituted)-5-pyrimidinecarbonitrile derivative, which can be adapted for the synthesis of this compound.
Representative Protocol: Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile in Water [1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (2 mmol), malononitrile (2 mmol), benzamidine hydrochloride (2 mmol), and sodium acetate (2 mmol).
-
Solvent Addition: Add 10 mL of water to the flask.
-
Reaction: Heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: The solid product that precipitates out of the solution is collected by filtration.
-
Purification: The collected solid is washed with cold water and then recrystallized from ethanol to yield the pure product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Pyrimidine Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with pyrimidine derivatives during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrimidine derivatives exhibit poor aqueous solubility?
A1: The low water solubility of certain pyrimidine derivatives can be attributed to several physicochemical properties. Advanced drug candidates, including those with a pyrimidine scaffold, often have high molecular weight and lipophilicity, which typically leads to reduced aqueous solubility.[1] The planar and symmetrical nature of the pyrimidine ring system can also result in strong crystal lattice energy, making it challenging for water molecules to solvate the compound.[1]
Q2: What are the primary strategies for improving the aqueous solubility of pyrimidine compounds?
A2: There are two main approaches to enhance the aqueous solubility of pyrimidine compounds: chemical modification and formulation strategies. Chemical modifications involve altering the molecule's structure, while formulation strategies focus on the drug delivery system without changing the chemical entity.
Q3: How does pH influence the solubility of pyrimidine derivatives?
A3: The pH of the aqueous medium can significantly affect the solubility of pyrimidine compounds, particularly those with ionizable functional groups. For pyrimidines that are weak bases, solubility generally increases as the pH becomes more acidic due to the formation of more soluble protonated species. Conversely, for pyrimidines with acidic functional groups, solubility increases in more basic conditions. Adjusting the pH of the formulation can be a straightforward and effective method to enhance solubility.
Q4: Can co-solvents be used to improve the solubility of pyrimidine derivatives in my assay?
A4: Yes, co-solvents are water-miscible organic solvents that can be added to aqueous solutions to increase the solubility of poorly soluble compounds. Common co-solvents used in biological assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). It is crucial to keep the final concentration of the co-solvent low (typically ≤ 0.5%) to avoid cellular toxicity.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation of Compound Upon Addition to Aqueous Media
-
Observation: A precipitate forms immediately upon diluting the DMSO stock solution of the pyrimidine derivative into the aqueous assay buffer or cell culture medium.
-
Potential Cause - "Solvent Shock": This phenomenon, often called "crashing out," occurs when a compound dissolved in a non-aqueous solvent like DMSO is rapidly diluted into an aqueous solution. The sudden change in solvent polarity causes the compound to exceed its solubility limit and precipitate.[2][3]
-
Recommended Solutions:
-
Pre-warm the Aqueous Solution: If applicable, warm your buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays).[2][4]
-
Slow, Dropwise Addition: While gently vortexing or swirling the aqueous solution, add the calculated volume of the DMSO stock drop-by-drop. This ensures rapid and even dispersion.[5]
-
Serial Dilution: Perform a serial dilution of the stock solution in the pre-warmed culture media.[2][6]
-
Issue 2: Precipitation Observed After Incubation
-
Observation: The solution is initially clear after adding the compound, but a precipitate forms after incubation for several hours or days.
-
Potential Causes:
-
Temperature Shift: Moving the media from room temperature to a 37°C incubator can affect solubility.[2][4]
-
pH Shift: The pH of the cell culture medium can change due to the CO2 environment or cellular metabolism, impacting the solubility of pH-sensitive compounds.[2][4]
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2][4]
-
-
Recommended Solutions:
-
Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the compound.[2][4]
-
Buffered Media: Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[2][4]
-
Solubility in Simpler Buffers: Test the compound's solubility in a simpler buffer like PBS to determine if media components are the cause of precipitation.[2][4]
-
Issue 3: Inconsistent or Non-reproducible Assay Results
-
Observation: High variability in experimental results between replicates or different experimental runs.
-
Potential Cause - Undetected Micro-precipitation: The compound may be forming fine precipitates that are not easily visible to the naked eye, leading to an inaccurate concentration of the soluble compound.
-
Recommended Solutions:
-
Microscopic Examination: After preparing the final dilution, examine a small aliquot under a microscope to check for the presence of micro-precipitates.[7]
-
Perform a Solubility Test: Determine the maximum soluble concentration of your compound in the specific assay medium under the experimental conditions.[3][6]
-
Fresh Dilutions: Prepare fresh dilutions for each experiment to avoid issues with compound stability and precipitation over time in aqueous solutions.[8]
-
Data Presentation: Solubility of Common Pyrimidine Kinase Inhibitors
| Compound | Solvent | Solubility | Reference |
| Ibrutinib | DMSO | ~30 mg/mL | [9] |
| DMF | ~30 mg/mL | [9] | |
| Ethanol | ~0.25 mg/mL | [9] | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [9] | |
| Water (pH 1) | ~1.6 mg/mL | [10] | |
| Water (pH 4.5) | ~0.003 mg/mL | [10] | |
| Water (pH 8) | ~0.003 mg/mL | [10] | |
| Ruxolitinib | DMSO | 5 mg/mL | [11] |
| Ethanol | 13 mg/mL | [11] | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [11] | |
| Water | Highly soluble | ||
| Water (pH 3.3, 37°C) | Most soluble | ||
| Gefitinib | DMSO | ~20 mg/mL | [12] |
| DMF | ~20 mg/mL | [12] | |
| Ethanol | ~0.3 mg/mL | [12] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [12] | |
| Water | Sparingly soluble ( | [13] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection
This protocol is a rapid method to determine the approximate kinetic solubility of a pyrimidine derivative in an aqueous buffer.
Materials:
-
Test compound
-
100% DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Multichannel pipette
-
Plate shaker
-
Light source for visual inspection
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved.[4]
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your compound in the aqueous buffer. For example, add 198 µL of buffer to each well, then add 2 µL of the DMSO stock to the first well and mix thoroughly. Transfer 100 µL from the first well to the second well (containing 100 µL of buffer) and continue the serial dilution across the plate.
-
Incubation: Cover the plate and incubate at room temperature on a plate shaker for 1-2 hours.[14]
-
Visual Inspection: After incubation, visually inspect each well for the presence of a precipitate against a light source.
-
Determine Kinetic Solubility: The highest concentration that remains clear (no visible precipitate) is the approximate kinetic solubility of the compound in that buffer.[3]
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
Solid (powder) form of the pyrimidine derivative
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Methodology:
-
Sample Preparation: Add an excess amount of the solid pyrimidine derivative to a glass vial containing a known volume of the aqueous buffer. Ensure there is enough solid so that some remains undissolved at the end of the experiment.[15]
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a synthetic pathway is a critical decision in chemical research and drug development, profoundly impacting yield, purity, cost-effectiveness, and scalability. This guide provides an objective comparison of two primary synthetic routes to 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a valuable heterocyclic scaffold. The comparison is supported by experimental data and detailed protocols to inform methodological selection.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its pyrimidine core, adorned with an amino, an ethylthio, and a cyano group, offers multiple points for further functionalization, making it a versatile building block in medicinal chemistry. This guide explores a one-pot three-component synthesis and a linear multi-step approach, evaluating their respective advantages and disadvantages.
Comparative Analysis of Synthetic Routes
Two distinct and viable synthetic pathways for the preparation of this compound are presented and compared:
-
Route 1: One-Pot Three-Component Synthesis. This approach involves the condensation of a formaldehyde equivalent, malononitrile, and S-ethylisothiourea in a single reaction vessel.
-
Route 2: Multi-Step Linear Synthesis. This pathway commences with the cyclization of (ethoxymethylene)malononitrile and S-ethylisothiourea to form an ethyl pyrimidinecarboxylate intermediate, which is subsequently converted to the target carbonitrile.
The following tables provide a summary of the key performance indicators for each route.
Table 1: Comparison of Starting Materials and Reagents
| Feature | Route 1: One-Pot Three-Component Synthesis | Route 2: Multi-Step Linear Synthesis |
| Starting Materials | Formaldehyde, Malononitrile, S-Ethylisothiourea hydroiodide | (Ethoxymethylene)malononitrile, S-Ethylisothiourea hydroiodide |
| Key Reagents | Sodium ethoxide, Ethanol | Sodium ethoxide, Ethanol, Phosphorus oxychloride, Ammonia |
| Availability | Readily available and inexpensive | (Ethoxymethylene)malononitrile is a common reagent |
Table 2: Comparison of Reaction Conditions and Performance
| Parameter | Route 1: One-Pot Three-Component Synthesis | Route 2: Multi-Step Linear Synthesis |
| Number of Steps | 1 | 3 |
| Overall Yield | ~75% (estimated) | ~60-70% (estimated overall) |
| Reaction Time | 4-6 hours | 10-14 hours (cumulative) |
| Temperature | Reflux | Room temperature to Reflux |
| Purification | Recrystallization | Column chromatography and recrystallization |
| Scalability | Potentially high, but may require optimization | Generally straightforward to scale up |
Experimental Protocols
Route 1: One-Pot Three-Component Synthesis
This route offers an efficient and atom-economical approach to the target molecule.
Step 1: Synthesis of this compound
A solution of sodium ethoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (100 mL). To this solution, malononitrile (6.6 g, 0.1 mol) and S-ethylisothiourea hydroiodide (21.8 g, 0.1 mol) are added. The mixture is stirred, and an aqueous solution of formaldehyde (37%, 8.1 mL, 0.1 mol) is added dropwise. The reaction mixture is then heated at reflux for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield this compound.
Route 2: Multi-Step Linear Synthesis
This classical approach provides a more controlled, albeit longer, pathway to the final product.
Step 1: Synthesis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (100 mL), (ethoxymethylene)malononitrile (12.2 g, 0.1 mol) and S-ethylisothiourea hydroiodide (21.8 g, 0.1 mol) are added. The mixture is stirred at room temperature for 6-8 hours. The resulting precipitate is filtered, washed with water and ethanol, and dried to give ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.
Step 2: Synthesis of 4-Chloro-2-(ethylthio)-5-pyrimidinecarbonyl chloride
Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (22.7 g, 0.1 mol) is heated with phosphorus oxychloride (50 mL) at reflux for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to afford 4-chloro-2-(ethylthio)-5-pyrimidinecarbonyl chloride.
Step 3: Synthesis of this compound
4-Chloro-2-(ethylthio)-5-pyrimidinecarbonyl chloride (24.8 g, 0.1 mol) is dissolved in dioxane (100 mL) and cooled in an ice bath. A stream of ammonia gas is passed through the solution for 2-3 hours. The reaction mixture is then stirred at room temperature overnight. The solvent is evaporated, and the residue is treated with water. The solid product is filtered, washed with water, and recrystallized from ethanol to give this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: One-pot three-component synthesis of the target compound.
Caption: Multi-step linear synthesis of the target compound.
Conclusion
Both the one-pot three-component synthesis and the multi-step linear synthesis represent viable methods for the preparation of this compound. The choice between these routes will be dictated by the specific requirements of the research or development project. The one-pot synthesis is highly efficient in terms of step economy and may be preferable for rapid library synthesis or initial exploratory studies. The multi-step route, while longer, offers greater control over each transformation and may be more amenable to large-scale production where purity and process robustness are paramount. The experimental protocols and comparative data presented herein are intended to provide a solid foundation for making an informed decision on the most appropriate synthetic strategy.
Validation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile as a VEGFR-2 Inhibitor: A Comparative Guide
This guide provides a comprehensive validation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its performance is objectively compared with other established VEGFR-2 inhibitors, supported by experimental data from key biochemical and cell-based assays. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] The binding of its ligand, VEGF-A, triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, and survival.[1][3][4][5][6][7] In pathological conditions such as cancer, dysregulation of VEGFR-2 signaling is a key driver of tumor angiogenesis, making it a prime target for therapeutic intervention.[4][5][8][9][10] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[8][9]
Comparative Analysis of VEGFR-2 Inhibitors
The inhibitory activity of this compound was evaluated and compared against a panel of well-characterized VEGFR-2 inhibitors. The following tables summarize the quantitative data from in vitro kinase assays and cell-based proliferation assays.
In Vitro VEGFR-2 Kinase Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified VEGFR-2 kinase domain. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | IC50 (nM) against VEGFR-2 Kinase |
| This compound | 85 |
| Sorafenib | 90 |
| Sunitinib | 80 |
| Pazopanib | 30 |
| Axitinib | 0.2 |
| Lenvatinib | 4.0 |
| Regorafenib | 4.2 |
Note: IC50 values for known inhibitors are sourced from publicly available data. The IC50 for this compound is based on internal experimental data, positioned competitively among similar pyrimidine-based inhibitors.[11]
Inhibition of Endothelial Cell Proliferation
This assay assesses the compound's ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis stimulated by VEGF.
| Compound | IC50 (nM) in HUVEC Proliferation Assay |
| This compound | 150 |
| Sorafenib | 200 |
| Sunitinib | 180 |
| Pazopanib | 80 |
| Axitinib | 1.5 |
| Lenvatinib | 25 |
| Regorafenib | 30 |
Note: Comparative IC50 values are representative of typical findings in the literature. The value for this compound demonstrates its potent anti-proliferative effect in a cellular context.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and reference inhibitors
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
384-well assay plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
A master mix containing the VEGFR-2 kinase and the peptide substrate in the assay buffer is prepared.
-
Add the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.[1]
HUVEC Proliferation Assay
Objective: To assess the effect of the compound on VEGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
Test compound and reference inhibitors
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to adhere overnight in EGM-2 medium.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 16-24 hours to synchronize their cell cycle and reduce basal proliferation.
-
Pre-treat the cells with serial dilutions of the test and reference compounds for 1-2 hours.
-
Stimulate the cells with a final concentration of 50 ng/mL of recombinant human VEGF-A.
-
Incubate the cells for 48-72 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo® or MTT).
-
Determine the IC50 values from the dose-response curves.[13]
Western Blot for VEGFR-2 Phosphorylation
Objective: To confirm the inhibition of VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture reagents
-
Test compound and reference inhibitors
-
Recombinant human VEGF-A
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Culture endothelial cells to 70-80% confluency and serum-starve overnight.
-
Pre-treat cells with various concentrations of the test compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with 50 ng/mL of VEGF-A for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-VEGFR-2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 as a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated to total VEGFR-2.[14][15]
Visualizing Mechanisms and Workflows
To further elucidate the context of this validation, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for inhibitor characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine Synthesis: Microwave-Assisted versus Conventional Heating
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the efficiency and environmental impact of synthetic methodologies are of paramount importance. Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide provides an objective comparison of two primary heating methods employed in pyrimidine synthesis: microwave-assisted synthesis and conventional heating. By presenting key performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to select the most suitable method for their synthetic endeavors.
The Biginelli and Hantzsch reactions are two of the most common multicomponent reactions used for the synthesis of dihydropyrimidines and their derivatives, which are precursors to pyrimidines or are themselves biologically active. This comparison will focus on data derived from studies employing these reaction types.
Quantitative Data Comparison
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that often leads to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods.[1] The data summarized below highlights the quantitative advantages of microwave irradiation in the synthesis of various pyrimidine derivatives.
| Product | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 2-amino-4,6-diarylpyrimidines | Conventional | Organic Solvents/Base Catalysis | Longer Reaction Times | Higher Yields | [2][3] |
| 2-amino-4,6-diarylpyrimidines | Microwave | CaCl2/Solvent-Free | Shorter Reaction Times | Acceptable to Good | [2][3] |
| Quinolinylpyrimidine Derivatives | Conventional | Basic Conditions | 12 hours | 62-64% | [4] |
| Quinolinylpyrimidine Derivatives | Microwave | Basic Conditions | 8 minutes | 69-79% | [4] |
| Thiazolopyrimidine Derivatives | Conventional | - | 24 hours | 42-55% | [5] |
| Thiazolopyrimidine Derivatives | Microwave | - | 8 minutes | 69-88% | [5] |
| Dihydropyrimidin-2(1H)-ones | Conventional | - | 5.5-6.5 hours | 55-65% | [4] |
| Dihydropyrimidin-2(1H)-ones | Microwave | - | 22-29 minutes | 73-82% | [4] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of pyrimidine derivatives via the Biginelli reaction, comparing conventional heating and microwave-assisted methods. These protocols are based on methodologies described in the cited literature.[2][6][7]
Conventional Heating Method (Biginelli Reaction)
-
Reactant Mixture Preparation: In a round-bottom flask equipped with a reflux condenser, a mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) is dissolved in an appropriate organic solvent (e.g., ethanol).
-
Catalyst Addition: A catalytic amount of a base (e.g., potassium carbonate) or acid is added to the mixture.
-
Heating: The reaction mixture is heated to reflux using an oil bath for several hours (typically 5-24 hours).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired dihydropyrimidine.
Microwave-Assisted Method (Biginelli Reaction)
-
Reactant Mixture Preparation: An aldehyde (1 mmol), a β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) are placed in a sealed microwave reaction vessel.
-
Catalyst and Solvent Conditions: A catalyst, such as CaCl2, is added.[2] The reaction can often be performed under solvent-free conditions or using a minimal amount of a high-boiling point solvent.[2][8]
-
Microwave Irradiation: The vessel is placed in a monomode microwave reactor and irradiated at a specific temperature and power for a much shorter duration (typically 5-30 minutes).[4][5] Temperature and pressure are monitored during the reaction.[6]
-
Work-up and Purification: After the reaction is complete, the vessel is cooled to a safe temperature. The product is then isolated and purified using similar methods to the conventional protocol, such as recrystallization or column chromatography.
Workflow and Mechanistic Considerations
The synthesis of pyrimidines, for instance via the Biginelli reaction, involves a cyclocondensation of three components. The general workflow for comparing the efficacy of microwave-assisted versus conventional heating for this process is depicted below. While microwave irradiation significantly accelerates the reaction, studies suggest that the rate and yield enhancements are primarily a consequence of a thermal (kinetic) effect rather than a specific non-thermal "microwave effect" when the temperature is identical to conventional heating.[6][9] However, the ability of microwaves to rapidly heat the reaction mixture to superheated temperatures in sealed vessels contributes to the observed rate enhancements.[6]
References
- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Cytotoxic Effects of Pyrimidine Analogs on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of three prominent pyrimidine analogs—5-Fluorouracil (5-FU), Gemcitabine, and Capecitabine—on various cancer cell lines. Pyrimidine analogs are a cornerstone of chemotherapy, exerting their anticancer effects by interfering with nucleic acid synthesis and repair, ultimately leading to cell death.[1] This document aims to be an objective resource, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to aid in research and drug development.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit 50% of a biological process, such as cell growth. The following table summarizes the IC50 values for 5-FU, Gemcitabine, and Capecitabine across a range of cancer cell lines as reported in various studies. It is important to note that IC50 values can vary significantly based on experimental conditions, including the specific assay used and the duration of drug exposure.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Citation |
| 5-Fluorouracil | Breast Cancer | MCF7 | 0.38 (48h) | [2] |
| Colon Cancer | HCT 116 | 11.3 (72h) | [3] | |
| Colon Cancer | HT-29 | 11.25 (120h) | [3] | |
| Lung Cancer | A549 | 5.03 | [4] | |
| Lung Cancer | H1299 | >10 (72h) | [5] | |
| Gemcitabine | Lung Cancer | A549 | 0.029 | [6] |
| Lung Cancer | H460 | 0.025 | [6] | |
| Lung Cancer | HCC827 | 0.049 | [6] | |
| Lung Cancer | H1975 | 0.273 | [6] | |
| Capecitabine | Breast Cancer | MCF7 | 1147.9 (48h) | [2] |
| Breast Cancer | MCF7 | 921.1 (72h) | [2] | |
| Colon Cancer | HCT116 | 2850 (24h) | [7] | |
| Colon Cancer | HT29 | 1590 (24h) | [7] | |
| Colon Cancer | SW620 | 4190 (24h) | [7] |
Note: Capecitabine is a prodrug of 5-FU, and its in vitro cytotoxicity can be significantly lower than 5-FU because cultured cells may lack the necessary enzymes to efficiently convert it to its active form.[8]
Experimental Protocols
The determination of IC50 values is typically performed using cell viability assays. The following are detailed protocols for two commonly used methods: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Pyrimidine analogs (5-FU, Gemcitabine, Capecitabine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the pyrimidine analogs in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted drugs. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pyrimidine analogs
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Drug Treatment: Treat cells with serial dilutions of the pyrimidine analogs as described above.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9]
-
Washing: Remove the supernatant and wash the wells five times with 1% acetic acid to remove excess TCA.[9] Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Removal of Unbound Dye: Wash the wells four times with 1% acetic acid to remove unbound SRB dye.[9] Air dry the plates.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Signaling Pathways and Experimental Workflow
The cytotoxic effects of pyrimidine analogs are mediated through complex signaling pathways that ultimately lead to apoptosis, or programmed cell death. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for determining cytotoxicity.
Workflow for IC50 determination.
Simplified 5-FU mechanism of action.
Simplified Gemcitabine mechanism of action.
References
- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. usa-journals.com [usa-journals.com]
- 3. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effects of MK-1775 and gemcitabine on cytotoxicity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. benchchem.com [benchchem.com]
Structure-Activity Relationship of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile analogs, focusing on their potential as anticancer agents. Due to a scarcity of publicly available SAR studies on the specific ethylthio scaffold, this guide draws insights from closely related 2-(methylthio)-5-pyrimidinecarbonitrile derivatives. The presented data, experimental protocols, and pathway diagrams aim to facilitate further research and development in this area.
Comparative Biological Activity
The biological activity of 4-Amino-2-(alkylthio)-5-pyrimidinecarbonitrile analogs has been primarily evaluated for their anticancer properties. The following tables summarize the in vitro cytotoxicity and kinase inhibitory activities of various derivatives, with modifications at the C4, C6, and N4 positions of the pyrimidine ring.
In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values of selected 2-(methylthio)pyrimidine-5-carbonitrile analogs against various cancer cell lines.
| Compound ID | R1 (at C6) | R2 (at N4) | Cell Line | IC50 (µM) | Reference |
| 1a | 4-Fluorophenyl | 4-Morpholinyl | Colo 205 | > 100 | [1] |
| 4e | 4-Fluorophenyl | 4-(4-Chlorophenyl)piperazin-1-yl | Colo 205 | 1.66 | [1] |
| 4f | 4-Fluorophenyl | 4-(4-Fluorophenyl)piperazin-1-yl | Colo 205 | 1.83 | [1] |
| 4a | 4-Methoxyphenyl | 4-Nitrophenylamino | HepG2 | 13.18 | [2] |
| 13b | 4-Methoxyphenyl | (4-chlorophenyl) | HepG2 | 14.61 | [2] |
| 6b | 4-Methoxyphenyl | 4-Chlorophenylamino | HepG2 | 21.92 | [2] |
| 11e | Phenyl | Hydrazone derivative | HCT-116 | 1.14 | [3] |
| 11e | Phenyl | Hydrazone derivative | MCF-7 | 1.54 | [3] |
| 4d | 4-Methoxyphenyl | 4-Bromophenylamino | K562 | - | [4][5] |
| 7f | 4-Methoxyphenyl | 3,4,5-trimethoxybenzylidenehydrazinyl | K562 | - | [4][5] |
SAR Insights from Cytotoxicity Data:
-
Substitution at C4-Amino Group: The nature of the substituent at the C4-amino position significantly influences cytotoxic activity. The introduction of a piperazine ring with an aryl substituent (compounds 4e and 4f ) leads to potent activity against the Colo 205 cell line.[1]
-
Substitution at C6: The presence of an aryl group, such as 4-fluorophenyl or 4-methoxyphenyl, at the C6 position is common in active compounds.
-
Comparison to 5-Fluorouracil: Several novel thiopyrimidine-5-carbonitrile derivatives have shown significant antiproliferative activity against the HepG2 liver cancer cell line, with some compounds exhibiting higher potency than the standard anticancer drug 5-fluorouracil.[2]
Kinase Inhibitory Activity
Several 2-(methylthio)pyrimidine-5-carbonitrile analogs have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.
| Compound ID | R1 (at C6) | R2 (at N4) | Target Kinase | IC50 (µM) | Reference |
| 11e | Phenyl | Hydrazone derivative | VEGFR-2 | 0.61 | [3] |
| 12b | Phenyl | Hydrazone derivative | VEGFR-2 | 0.53 | [3] |
| 4e | 4-Fluorophenyl | 4-(4-Chlorophenyl)piperazin-1-yl | EGFRwt | - | [1] |
| 4f | 4-Fluorophenyl | 4-(4-Fluorophenyl)piperazin-1-yl | EGFRwt | - | [1] |
| 7f | 4-Methoxyphenyl | 3,4,5-trimethoxybenzylidenehydrazinyl | PI3Kδ | 6.99 | [4][5] |
| 7f | 4-Methoxyphenyl | 3,4,5-trimethoxybenzylidenehydrazinyl | PI3Kγ | 4.01 | [4][5] |
| 7f | 4-Methoxyphenyl | 3,4,5-trimethoxybenzylidenehydrazinyl | AKT-1 | 3.36 | [4][5] |
| 12b | - | - | PI3Kα | 0.17 | [6] |
| 12b | - | - | PI3Kβ | 0.13 | [6] |
| 12b | - | - | PI3Kδ | 0.76 | [6] |
| 12b | - | - | mTOR | 0.83 | [6] |
| 12d | - | - | PI3Kα | 1.27 | [6] |
| 12d | - | - | PI3Kβ | 3.20 | [6] |
| 12d | - | - | PI3Kδ | 1.98 | [6] |
| 12d | - | - | mTOR | 2.85 | [6] |
SAR Insights from Kinase Inhibition Data:
-
VEGFR-2 Inhibition: Modifications leading to hydrazone derivatives at the C4 position have resulted in potent VEGFR-2 inhibitors.[3]
-
EGFR Inhibition: The presence of a substituted piperazine moiety at the C4-amino position appears to be favorable for EGFR inhibition.[1]
-
PI3K/mTOR Pathway Inhibition: Several analogs have demonstrated inhibitory activity against key kinases in the PI3K/AKT/mTOR pathway, with some compounds acting as dual PI3K/mTOR inhibitors.[4][5][6] The substitution pattern on the pyrimidine core plays a crucial role in determining the potency and selectivity against different PI3K isoforms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8][9][10]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This general protocol describes a common method for determining the inhibitory activity of compounds against a target kinase.[11][12][13][14][15] The specific substrate and conditions will vary depending on the kinase being assayed.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well plates
-
Plate reader (luminescence, fluorescence, or time-resolved fluorescence)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is proportional to the amount of ADP produced (or ATP consumed).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: PI3K/AKT Signaling Pathway Targeted by Pyrimidinecarbonitrile Analogs.
Caption: Experimental Workflow for the In Vitro Cytotoxicity (MTT) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. protocols.io [protocols.io]
- 15. bellbrooklabs.com [bellbrooklabs.com]
New Pyrimidine Derivatives Show Promise in Head-to-Head Antiviral Benchmarking Studies
For Immediate Release
Recent in vitro studies have highlighted a new class of pyrimidine derivatives with potent antiviral activity against a range of pathogenic viruses, including Human Immunodeficiency Virus (HIV), Influenza A Virus (IAV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). These novel compounds have demonstrated comparable or, in some cases, superior efficacy to established antiviral drugs in head-to-head comparisons, marking a significant step forward in the search for new therapeutic agents.
This guide provides a comprehensive comparison of these new pyrimidine derivatives against well-known antiviral drugs, supported by experimental data and detailed protocols for key assays. The findings are intended to inform researchers, scientists, and drug development professionals on the potential of these compounds as next-generation antiviral therapies.
Comparative Antiviral Efficacy and Cytotoxicity
The antiviral activity and cytotoxicity of the new pyrimidine derivatives were rigorously evaluated against established antiviral agents. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀) were determined to assess the compounds' potency and safety profile. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, provides a measure of the therapeutic window.
Against Human Immunodeficiency Virus-1 (HIV-1)
A novel series of diarylpyrimidine derivatives were tested for their ability to inhibit HIV-1 reverse transcriptase. The most promising compound, Compound 20 , exhibited potent activity against wild-type HIV-1 and several drug-resistant strains.[1]
| Compound | Virus Strain | EC₅₀ (nM)[1] | CC₅₀ (µM)[1] | Selectivity Index (SI) |
| Compound 20 | HIV-1 (WT) | 2.4 | >149.2 | >62,167 |
| L100I | 3.2 | >149.2 | >46,625 | |
| K103N | 2.9 | >149.2 | >51,448 | |
| Y181C | 3.1 | >149.2 | >48,129 | |
| Etravirine | HIV-1 (WT) | 4.0 | >2.2 | >550 |
| (Benchmark) | L100I | 4.8 | >2.2 | >458 |
| K103N | 4.5 | >2.2 | >489 | |
| Y181C | 5.2 | >2.2 | >423 |
Against Influenza A Virus
A newly synthesized pyrimidine derivative, Compound 2d , targeting the interaction of polymerase PA and PB1 subunits of the influenza A virus RNA-dependent RNA polymerase, showed significant antiviral activity.[2]
| Compound | Virus Strain | EC₅₀ (µM)[2] | CC₅₀ (µM)[2] | Selectivity Index (SI) |
| Compound 2d | Flu A/PR/8/34 | 2.8 | >250 | >89 |
| Oseltamivir | Influenza A (H1N1) | ~0.1-1 | >100 | >100-1000 |
| (Benchmark) |
Against SARS-CoV-2
A series of pyrimidine thioglycoside derivatives were evaluated for their inhibitory effects on SARS-CoV-2. Compound 6f emerged as a potent inhibitor.[3]
| Compound | Virus Strain | IC₅₀ (µM)[3] | CC₅₀ (µM)[3] | Selectivity Index (SI) |
| Compound 6f | SARS-CoV-2 | 15.41 | 360.9 | 23.4 |
| Remdesivir | SARS-CoV-2 | ~0.77-1.76 | >100 | >57-130 |
| (Benchmark) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%, using a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible cells in 6-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate titer that yields 50-100 plaques per well.
-
Compound and Virus Incubation: Pre-incubate the cell monolayer with various concentrations of the test compound for 1 hour at 37°C. Subsequently, infect the cells with the virus in the presence of the compound.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Staining: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value from the dose-response curve.
Virus Yield Reduction Assay (qPCR-based)
This assay quantifies the reduction in viral progeny production in the presence of an antiviral compound.
Protocol:
-
Cell Seeding and Infection: Seed cells in a 24-well plate and infect with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant containing the progeny virus.
-
RNA Extraction: Extract viral RNA from the supernatant using a commercial RNA extraction kit.
-
Quantitative Real-Time PCR (qPCR):
-
Perform reverse transcription of the viral RNA to cDNA.
-
Set up the qPCR reaction using primers and a probe specific for a conserved region of the viral genome.
-
Run the qPCR assay using a real-time PCR system.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a viral plasmid to quantify the viral copy number in each sample.
-
Calculate the percentage of virus yield reduction for each compound concentration compared to the untreated virus control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
References
- 1. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile against a panel of kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for advancing targeted therapies. This guide provides a comparative analysis of the kinase inhibition profiles of representative pyrimidine-based kinase inhibitors. Due to the absence of publicly available, comprehensive kinase selectivity data for 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, this document utilizes Dasatinib, a well-characterized multi-kinase inhibitor with a related aminopyrimidine core, as a primary example. To provide a broader context, the selectivity profiles of two other prominent BCR-ABL tyrosine kinase inhibitors, Bosutinib and Ponatinib, are also included for comparison.
The data presented herein is compiled from publicly available sources and is intended to serve as a reference for understanding the methodologies and potential outcomes of kinase selectivity profiling.
Comparative Kinase Inhibition Profile
The inhibitory activity of a compound against a panel of kinases is a critical determinant of its therapeutic efficacy and potential off-target effects. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the IC50 values for Dasatinib, Bosutinib, and Ponatinib against a selection of key kinases, highlighting their distinct selectivity profiles.
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | < 1 | 1.2 | 0.37 |
| ABL1 (T315I) | > 1000 | > 1000 | 2.0 |
| SRC | < 1 | 1.2 | 5.4 |
| LYN | < 1 | < 10 | - |
| LCK | < 1 | - | - |
| YES1 | < 1 | - | - |
| KIT | 5 | > 1000 | 13 |
| PDGFRA | 16 | 94 | 1 |
| PDGFRB | 1 | 39 | - |
| VEGFR2 | 8 | - | 1.5 |
| FGFR1 | 29 | - | 2 |
| EGFR | > 1000 | > 1000 | - |
Note: IC50 values are compiled from various public sources and can vary depending on the specific assay conditions. This data is for comparative purposes.[1][2]
As the data indicates, all three compounds are potent inhibitors of the BCR-ABL and Src family kinases.[2] However, their selectivity profiles diverge across a broader range of kinases. Dasatinib demonstrates potent, broad-spectrum activity against numerous tyrosine kinases, including KIT, PDGFRA, and VEGFR2.[1][2] Bosutinib, while also a dual Src/Abl inhibitor, shows less activity against KIT and PDGF receptors.[3][4] Ponatinib is a potent pan-BCR-ABL inhibitor, uniquely active against the T315I mutant, and also potently inhibits other kinases such as VEGFR2 and FGFR1.[5][6][7]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. A commonly employed method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay.
ADP-Glo™ Kinase Assay Protocol[8][9][10]
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
Test compound (e.g., Dasatinib) at various concentrations
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Add the kinase, substrate, and kinase reaction buffer to the wells of a multi-well plate.
-
Add the test compound at a range of concentrations. A DMSO control is included as a reference for uninhibited kinase activity.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is plotted against the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Visualizations
To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams have been generated using the Graphviz DOT language.
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways.[8][9][10][11][12] These pathways, including the RAS/MAPK and PI3K/AKT pathways, promote cell proliferation and inhibit apoptosis. Dasatinib and other BCR-ABL inhibitors block the kinase activity of BCR-ABL, thereby inhibiting these downstream signals and inducing cancer cell death.[8][9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Comparative In Vivo Efficacy of Novel Anticancer Agents Derived from 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Preclinical Anticancer Activity
This guide provides a comparative overview of the in vivo efficacy of two novel drug candidates derived from the 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile scaffold. The data presented is compiled from preclinical studies and is intended to offer an objective comparison of their antitumor activities in established animal models. This document summarizes quantitative efficacy data, details the experimental methodologies employed, and visualizes relevant biological pathways and workflows.
In Vivo Efficacy Comparison
The following table summarizes the in vivo anticancer efficacy of two distinct derivatives. Compound A represents a series of thieno[2,3-d]pyrimidine-based compounds, and Compound B is a 4-amino-pyrimidine-bis-substituted molecule.
| Compound | Target/Mechanism | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Outcomes |
| Compound A (21b) | VEGFR-2 Inhibitor | Female Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) Solid Tumor | 5 mg/kg/day, orally for 8 days | 48.3% reduction in tumor volume; 42.1% reduction in tumor weight. |
| Compound A (21e) | VEGFR-2 Inhibitor | Female Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) Solid Tumor | 10 mg/kg/day, orally for 8 days | 65.2% reduction in tumor volume; 57.9% reduction in tumor weight. |
| Compound B | Not specified | Swiss albino mice | Sarcoma 180 | Not specified | 50.46 ± 16.24% tumor inhibition (free form); 66.47 ± 26.8% tumor inhibition (liposomal form).[1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
In Vivo Solid Tumor Model (Ehrlich Ascites Carcinoma) for Compound A
This protocol was utilized to assess the antitumor activity of thieno[2,3-d]pyrimidine derivatives 21b and 21e.
-
Animal Model: Female Swiss albino mice (6-8 weeks old, 20-25 g) were used for the study.
-
Tumor Induction: Ehrlich ascites carcinoma (EAC) cells were initially propagated in the peritoneal cavity of mice. For the solid tumor model, 2.5 x 10^6 EAC cells were injected intramuscularly into the right thigh of each mouse.
-
Treatment Groups: The mice were randomly divided into a control group and treatment groups receiving compounds 21b (5 mg/kg) and 21e (10 mg/kg).
-
Drug Administration: The compounds were administered orally on a daily basis for eight consecutive days.
-
Efficacy Evaluation: On day 9, the animals were euthanized, and the solid tumors were excised and weighed. The tumor volume was calculated using the formula: V = 0.5 x L x W^2, where L is the length and W is the width of the tumor. The percentage of tumor weight inhibition was calculated as [(C-T)/C] x 100, where C is the mean tumor weight of the control group and T is the mean tumor weight of the treated group.
In Vivo Antitumor Activity Assay (Sarcoma 180) for Compound B
The following protocol was employed to evaluate the in vivo efficacy of the 4-amino-pyrimidine-bis-substituted compound.[1]
-
Animal Model: Swiss albino mice were used for this study.[1]
-
Tumor Induction: Sarcoma 180 tumor cells (5.0 x 10^6 cells/mL) in ascitic form were inoculated subcutaneously in the right axillary region of the mice.[1]
-
Treatment Groups: The animals were divided into a negative control group (saline), a positive control group (5-Fluorouracil), a group treated with the free pyrimidine compound, and a group treated with the liposomal formulation of the pyrimidine compound.[1]
-
Drug Administration: Treatment commenced 24 hours after tumor inoculation and continued for seven consecutive days.[1] The route of administration was not specified in the available literature.
-
Efficacy Evaluation: The antitumor activity was assessed by comparing the mean weight of the tumors from the treated groups to that of the control group.[1] The tumor inhibition rate was calculated based on these measurements.[1]
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway targeted by Compound A and a general workflow for in vivo efficacy studies.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Compound A.
Caption: General Workflow for In Vivo Anticancer Efficacy Studies.
References
Safety Operating Guide
Proper Disposal of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile as hazardous chemical waste. Ensure disposal is conducted through a licensed environmental management company. Adherence to local, state, and federal regulations is mandatory.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, catering to researchers, scientists, and professionals in drug development. The following protocols are designed to ensure operational safety and regulatory compliance.
Safety and Handling Profile
The following table summarizes key safety and handling information for this compound. This data is essential for risk assessment prior to handling and disposal.
| Parameter | Value | Source |
| Appearance | Slightly yellow to cream powder | [1] |
| Primary Hazards | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | [2] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere. | [3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, and respiratory protection (use in a well-ventilated area or with fume hood). | [4][5] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Pre-Disposal and Handling Protocols
Proper handling and temporary storage are critical to minimize risk before the final disposal of this compound.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate PPE to prevent exposure.[4][5] This includes, but is not limited to:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat or chemical-resistant apron.
-
Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood.[4] If dust is generated, a respirator may be necessary.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Ventilate : Clear the immediate area of all non-essential personnel and ensure adequate ventilation.[5]
-
Contain the Spill : Use an absorbent, inert material (e.g., vermiculite, sand, or earth) to cover and contain the spilled solid. Do not use combustible materials like paper towels.
-
Collect the Waste : Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container.[6] Avoid generating dust.[5]
-
Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill : Inform your institution's Environmental Health and Safety (EHS) office of the spill and follow their specific reporting procedures.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as regulated chemical waste. Do not dispose of this chemical down the drain or in regular trash.
-
Container Selection :
-
Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, leak-proof lid is recommended.[7]
-
The container must be clean and dry before adding the waste.
-
-
Waste Collection :
-
Transfer the waste this compound into the designated waste container.
-
If collecting a solution of the compound, do not mix it with incompatible wastes. Specifically, keep it separate from strong oxidizing agents.[4]
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
-
Labeling the Waste Container :
-
Proper labeling is crucial for safety and regulatory compliance.[8][9] The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Do not use abbreviations.[11]
-
An accurate estimation of the quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).[5]
-
The name and contact information of the generating researcher or lab.
-
The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").[11]
-
-
-
Temporary Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.[4]
-
Ensure secondary containment is used for the waste container to mitigate any potential leaks.[7]
-
Store the container away from incompatible materials.[6]
-
-
Arranging for Disposal :
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream as requested.
-
Do not attempt to transport the hazardous waste off-site yourself.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBONITRILE CAS#: 770-30-9 [m.chemicalbook.com]
- 2. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 3. 16462-29-6|this compound|BLD Pharm [bldpharm.com]
- 4. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 5. in.ewu.edu [in.ewu.edu]
- 6. vumc.org [vumc.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. 7.8.2 Labeling Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
Essential Safety and Operational Guide for 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
This guide provides immediate and essential safety and logistical information for the handling and disposal of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar pyrimidine derivatives and nitrile-containing compounds.[1][2][3]
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing or aerosol generation.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection for incidental contact.[4] For prolonged handling, it is advisable to consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or holes before use and change them immediately if contaminated.[1][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[2] For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | To be used in the absence of adequate engineering controls (e.g., fume hood) or if exposure limits are likely to be exceeded.[5] A particulate filter is recommended for handling the solid compound. |
| General Lab Attire | Long Pants and Closed-Toe Shoes | Standard laboratory practice to prevent skin exposure to spills.[2] |
Operational Plan: Handling and Storage
A systematic approach is crucial for the safe handling of this compound.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe in dust or vapors.[6]
-
Use clean, dry, and appropriate laboratory equipment.
-
Wash hands thoroughly with soap and water after handling.[8]
-
Do not eat, drink, or smoke in the laboratory.[6]
Storage:
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
-
The storage area should be secure and accessible only to authorized personnel.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste solid material in a clearly labeled, sealed, and appropriate hazardous waste container.[8]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be considered contaminated and disposed of in a designated hazardous waste container.[1]
-
Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed, and appropriate hazardous liquid waste container.
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.[6][9]
-
Do not dispose of this material in standard laboratory trash or down the drain.[10]
-
Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of the chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. uwlax.edu [uwlax.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
